Technical Documentation Center

2-Amino-4-ethylpyrimidine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-ethylpyrimidine-5-carboxylic acid
  • CAS: 127958-01-4

Core Science & Biosynthesis

Foundational

Solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid in Organic Solvents Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid in Organic Solvents

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet, offering insights into the underlying physicochemical principles that govern solubility and providing actionable protocols for empirical determination.

Introduction: The "Why" of Solubility

2-Amino-4-ethylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, an amino group, a carboxylic acid group, and an ethyl substituent. The arrangement of these functional groups imparts a unique electronic and steric profile, making its solubility a critical parameter in various applications, from synthetic chemistry to pharmaceutical formulation. Understanding and controlling the solubility of this molecule is paramount for:

  • Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction medium for efficient transformation.

  • Purification: Selecting appropriate solvent and anti-solvent systems for crystallization and removal of impurities.

  • Formulation Development: Determining suitable excipients and delivery vehicles in drug development processes.

  • Analytical Method Development: Choosing the right mobile phases for chromatographic analysis like HPLC.

This guide will provide a framework for predicting, analyzing, and empirically determining the solubility of this compound.

Physicochemical Properties: The Blueprint for Solubility

The solubility of a compound is not a random phenomenon; it is dictated by its intrinsic physicochemical properties. While extensive experimental data for 2-Amino-4-ethylpyrimidine-5-carboxylic acid is not widely published, we can infer its likely behavior from its structural features and available data from chemical databases.

PropertyPredicted/Reported ValueImplication for Solubility
Molecular Formula C₇H₉N₃O₂Indicates a relatively small molecule with multiple polar functional groups.
Molecular Weight 167.17 g/mol
pKa ~3-4 (for carboxylic acid), ~2-3 (for pyrimidine nitrogen)The presence of both an acidic (carboxylic acid) and basic (amino, pyrimidine) groups makes its charge state highly dependent on the environment. In neutral organic solvents, it will exist primarily in its zwitterionic or neutral form.
Predicted logP ~0.5 - 1.5This value suggests a relatively low lipophilicity, indicating a preference for more polar solvents over nonpolar hydrocarbon solvents.
Hydrogen Bond Donors 2 (from -NH₂ and -COOH)The ability to donate hydrogen bonds strongly favors solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).
Hydrogen Bond Acceptors 5 (from N in pyrimidine, O in COOH, N in NH₂)The high number of acceptor sites further enhances its affinity for solvents capable of hydrogen bonding.

Based on this profile, we can anticipate that 2-Amino-4-ethylpyrimidine-5-carboxylic acid will exhibit poor solubility in nonpolar solvents like hexanes and toluene, and significantly better solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Solubility Profile in Organic Solvents: An Illustrative Overview

As comprehensive, publicly available solubility data for 2-Amino-4-ethylpyrimidine-5-carboxylic acid is limited, the following table serves as an illustrative guide based on its physicochemical properties. It categorizes common organic solvents and predicts the expected solubility. Researchers should use this as a starting point for their own experimental determinations.

Solvent ClassSolventPredicted Solubility (at 25°C)Rationale
Polar Protic MethanolHighExcellent hydrogen bonding capabilities (both donor and acceptor).
EthanolModerate to HighSimilar to methanol but slightly less polar.
IsopropanolModerateIncreased hydrocarbon character decreases polarity.
Polar Aprotic DMSOVery HighStrong hydrogen bond acceptor and high polarity.
DMFHighGood hydrogen bond acceptor and highly polar.
AcetonitrileLow to ModeratePolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
AcetoneLow to ModerateModerate polarity, can accept hydrogen bonds.
Ethers THFLowModerate polarity but limited hydrogen bonding ability.
Diethyl EtherVery LowLow polarity and weak hydrogen bond acceptor.
Chlorinated Dichloromethane (DCM)Very LowHigher polarity than hydrocarbons but lacks hydrogen bonding.
Hydrocarbons TolueneInsolubleNonpolar, unable to disrupt the crystal lattice of the polar solute.
HexanesInsolubleNonpolar, energetically unfavorable to solvate the polar molecule.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted "shake-flask" method for determining thermodynamic solubility.

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess 2-Amino-4-ethylpyrimidine-5-carboxylic acid prep_solvent Add known volume of selected solvent prep_compound->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24-48h) prep_vial->agitate Begin Equilibration settle Allow undissolved solid to settle agitate->settle sample Extract aliquot of the supernatant settle->sample Begin Analysis filter Filter through 0.45µm PTFE syringe filter sample->filter dilute Dilute sample with appropriate mobile phase filter->dilute analyze Analyze via calibrated HPLC-UV dilute->analyze calc Calculate concentration (mg/mL) using calibration curve analyze->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Amino-4-ethylpyrimidine-5-carboxylic acid (e.g., 10-20 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C).

    • Agitate the suspension for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Equilibrium is achieved when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and let it stand undisturbed to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high results.

    • Dilute the filtered sample with a suitable solvent (typically the mobile phase for analysis) to bring its concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using known concentrations of 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

    • Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The result is the thermodynamic solubility of the compound in that specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.

Factors Influencing Solubility: A Deeper Dive

Several factors can significantly alter the solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. Understanding these allows for the strategic manipulation of conditions to achieve desired outcomes.

G solubility Solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid temp Temperature solubility->temp solvent Solvent Properties solubility->solvent purity Compound Purity solubility->purity polymorph Crystal Form (Polymorphism) solubility->polymorph

Caption: Key Factors Influencing Compound Solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined experimentally if the compound will be used in processes with varying thermal conditions.

  • Solvent Polarity and Hydrogen Bonding: As discussed, the polarity of the solvent and its ability to form hydrogen bonds are the most critical factors. A solvent that can effectively solvate both the polar amino/carboxy groups and the less polar ethyl/pyrimidine parts of the molecule will be most effective.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.

  • Purity: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, high-purity sample for accurate solubility determination.

Conclusion

References

There are no specific research articles detailing the comprehensive solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid found in the search. The references below are to general chemical databases that provide physicochemical properties and to authoritative guides on solubility determination.

  • PubChem Compound Summary for 2-Amino-4-ethylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link] (Note: A specific CID for this exact compound was not found, this link is to the main PubChem search page where related structures can be explored).

  • Guideline for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link] (This document provides official protocols and background for solubility determination in the pharmaceutical industry).

  • Avdeef, A. (2012). Solubility of Ionizable Drugs. John Wiley & Sons. [Link] (An authoritative text on the principles of drug solubility).

Exploratory

Thermodynamic stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Am...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. Pyrimidine derivatives are foundational to numerous biological processes and therapeutic agents, making a thorough understanding of their stability profiles a critical prerequisite for drug development.[1] This document outlines a multi-faceted approach, integrating thermal analysis, forced degradation studies under various stress conditions, and the development of stability-indicating analytical methods. The protocols described herein are designed to not only identify potential degradation pathways but also to establish a self-validating system for ensuring the chemical integrity, efficacy, and safety of the molecule. The methodologies are grounded in regulatory expectations, such as those from the International Council for Harmonisation (ICH), and are intended for researchers, chemists, and drug development professionals.[2][3]

Introduction: The Imperative of Stability Profiling

2-Amino-4-ethylpyrimidine-5-carboxylic acid belongs to the pyrimidine class of N-heterocyclic molecules, which are integral components of DNA and RNA and form the structural core of many antibiotics and vitamins.[1] The therapeutic potential of such molecules is intrinsically linked to their stability. Changes in the chemical structure of a drug substance due to degradation can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability, thereby compromising patient safety and therapeutic efficacy.[4]

Therefore, a rigorous evaluation of thermodynamic stability is not merely a regulatory formality but a cornerstone of rational drug design and formulation development.[2] This guide provides the scientific rationale and detailed experimental protocols for establishing the intrinsic stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. The objective is to elucidate its degradation mechanisms, identify the resulting degradants, and develop a validated analytical method capable of monitoring its stability over time.[5]

Physicochemical Landscape and Potential Liabilities

The structure of 2-Amino-4-ethylpyrimidine-5-carboxylic acid features several functional groups that can influence its stability:

  • Pyrimidine Ring: A generally stable aromatic system, but susceptible to certain oxidative and photolytic degradation pathways.

  • Amino Group (-NH₂): Can participate in oxidative reactions and may be susceptible to deamination under harsh acidic or thermal conditions.

  • Carboxylic Acid Group (-COOH): Prone to decarboxylation at elevated temperatures. It also influences the molecule's solubility and ionization state (pKa), which can affect its stability in solution.

  • Ethyl Group (-CH₂CH₃): Generally stable, but the benzylic-like position adjacent to the pyrimidine ring could be a site for oxidation.

Understanding these potential liabilities is the first step in designing a comprehensive stability testing program.

A Systematic Approach to Stability Assessment

A robust stability study is a multi-step, logical workflow designed to probe a molecule's vulnerabilities under accelerated conditions. This allows for the prediction of its long-term shelf-life and informs decisions on formulation, packaging, and storage. The overall strategy involves subjecting the active pharmaceutical ingredient (API) to a range of stress conditions that exceed those of standard accelerated stability testing.[2][3]

G cluster_0 Phase 1: Characterization & Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Interpretation API API Procurement & Physicochemical Characterization MethodDev Development of Stability-Indicating Analytical Method (e.g., HPLC) API->MethodDev Provides analyte for method setup ForcedDeg Subject API to Stress Conditions MethodDev->ForcedDeg Critical for quantifying degradation Hydrolysis Acid & Base Hydrolysis Oxidation Oxidative Stress (H₂O₂) Thermal Dry & Wet Heat Photo Photolytic Stress (UV/Vis Light) Analysis Analysis of Stressed Samples (using validated method) Hydrolysis->Analysis Generate samples for analysis Oxidation->Analysis Generate samples for analysis Thermal->Analysis Generate samples for analysis Photo->Analysis Generate samples for analysis ID Structure Elucidation of Degradants (e.g., LC-MS) Analysis->ID Identifies degradation peaks Pathway Degradation Pathway Mapping ID->Pathway Informs pathway Report Intrinsic Stability Profile & Shelf-Life Prediction Pathway->Report

Caption: Workflow for Thermodynamic Stability Assessment.

Experimental Protocols for Stability Profiling

The following sections provide detailed, self-validating protocols for assessing the stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

Thermal Analysis: TGA and DSC

Causality: Thermal analysis is essential for understanding the solid-state stability of the API.[6] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying decomposition and desolvation events. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, revealing melting points, phase changes, and exothermic or endothermic decomposition.[6]

Protocol: TGA

  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Sample: Accurately weigh 5-10 mg of 2-Amino-4-ethylpyrimidine-5-carboxylic acid into an aluminum or platinum pan.

  • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to create an inert environment.

  • Heating Program: Ramp the temperature from ambient (~25 °C) to 400 °C at a rate of 10 °C/min.[6]

  • Data Analysis: Record the TGA thermogram (mass % vs. temperature). Identify the onset temperature of decomposition and the percentage of mass lost in each step.

Protocol: DSC

  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as the reference.

  • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

  • Heating Program: Ramp the temperature from ambient to a temperature beyond the melting/decomposition point (e.g., 300 °C) at a rate of 10 °C/min.

  • Data Analysis: Record the DSC thermogram (heat flow vs. temperature). Determine the onset and peak temperatures of the melting endotherm and any subsequent exothermic decomposition peaks.

Thermal Analysis ParameterTypical Data OutputSignificance
DSC Melting Point (Tₘ) Onset and peak temperature (°C)Indicates purity and solid form identity.
DSC Decomposition (Tₔ) Exothermic peak temperature (°C)Defines the upper limit of thermal stability.
TGA Onset of Mass Loss Temperature (°C) at ~5% mass lossMarks the beginning of significant thermal degradation.
TGA Residual Mass Mass % at end of runIndicates the formation of non-volatile char.
Table 1: Interpretation of Thermal Analysis Data.
Forced Degradation Studies

Causality: Forced degradation (or stress testing) is the cornerstone of stability assessment, designed to accelerate the degradation process to identify likely degradation products and pathways.[5][7] The conditions are based on ICH guidelines and aim for a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule.[4]

Stress ConditionReagent/ConditionTypical DurationRationale & Causality
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hours at 60-80°CProbes susceptibility of functional groups like amides or esters to acid-catalyzed cleavage.[2][7]
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hours at 60-80°CTests for lability to base-catalyzed hydrolysis, particularly relevant for esters and amides.[2][7]
Oxidation 3% - 30% H₂O₂2 - 24 hours at RTEvaluates the molecule's vulnerability to oxidative stress, which can target electron-rich sites like the amino group or pyrimidine ring.[2]
Thermal (Dry Heat) Solid API24 - 72 hours at 80-105°CDetermines the intrinsic solid-state thermal stability and potential for solid-state rearrangements or decomposition.[3]
Photostability Solid API & SolutionICH Q1B exposureAssesses degradation upon exposure to light, a critical factor for light-sensitive compounds.[3]
Table 2: Recommended Conditions for Forced Degradation Studies.

Protocol: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of 2-Amino-4-ethylpyrimidine-5-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Stress Application: For each condition (acid, base, oxidation), mix the stock solution with the specified stressor solution and incubate for the designated time and temperature. A control sample (API in solvent) should be run in parallel.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to halt the degradation reaction before analysis.

  • Analysis: Dilute the stressed and control samples to a suitable concentration and analyze immediately using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method (SIAM)

Causality: A SIAM is a validated analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique due to its high resolving power, sensitivity, and accuracy.[9] The method must be able to separate the intact API from all process impurities and degradation products.

Protocol: HPLC Method Development and Validation

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is versatile for separating moderately polar compounds.

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for the separation of compounds with a range of polarities.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines. This involves demonstrating specificity (by analyzing stressed samples to show separation of degradants), linearity, accuracy, precision, and robustness.

  • Peak Purity Analysis: Use the PDA detector to confirm that the API peak in the stressed samples is spectrally pure and free from co-eluting degradants. This is a critical step for a self-validating protocol.

Degradation Pathway Elucidation

By combining the data from forced degradation studies and analysis by LC-MS, a probable degradation pathway can be constructed. Mass spectrometry provides the molecular weights of the degradation products, allowing for the inference of structural changes such as hydrolysis, oxidation, or decarboxylation.

G cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway (H₂O₂) cluster_thermal Thermal Pathway (Heat) Parent 2-Amino-4-ethylpyrimidine- 5-carboxylic acid Deaminated 4-ethyl-2-hydroxypyrimidine- 5-carboxylic acid (Deamination) Parent->Deaminated H⁺ / OH⁻ N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylated Hydroxylated Ethyl Side-chain Parent->Hydroxylated [O] Decarboxylated 2-Amino-4-ethylpyrimidine (Decarboxylation) Parent->Decarboxylated Δ (Heat)

Caption: Hypothetical Degradation Pathways.

Summary and Recommendations

This guide presents a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. By employing a combination of thermal analysis (TGA/DSC) and comprehensive forced degradation studies under hydrolytic, oxidative, and photothermal stress, a detailed stability profile can be established. The cornerstone of this process is the development and validation of a stability-indicating HPLC method, which ensures accurate quantification of the API and its degradation products.

The insights gained from these studies are invaluable for:

  • Identifying critical stability liabilities of the molecule.

  • Guiding the development of a stable pharmaceutical formulation.

  • Defining appropriate storage and handling conditions (e.g., protection from light, control of temperature and humidity).

  • Establishing a reliable shelf-life for the drug substance and subsequent drug product.

Adherence to these principles and protocols will ensure a robust understanding of the molecule's stability, satisfying regulatory requirements and ultimately contributing to the development of a safe and effective therapeutic product.

References

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Google Scholar.
  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). Semantic Scholar.
  • Thermal analysis of some novel pyrimidine derivatives. (2025). ResearchGate.
  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciELO Colombia.
  • Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. (2025). ACS Publications.
  • 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid. (n.d.). EvitaChem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate. (n.d.). Sigma-Aldrich.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025). MDPI.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Forced Degradation Studies. (2016). SciSpace.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). SGS.
  • 2-Amino-4-methylpyrimidine-5-carboxylic acid. (n.d.). PubChem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate.
  • Spotlight on stability: API and drug product testing. (n.d.). Almac Group.

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid

Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid, a molecule of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid, a molecule of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in pharmacologically active compounds.[1] Lacking a publicly available crystal structure, this document serves as a detailed procedural and interpretive framework for researchers and drug development professionals. We will explore the synthesis and crystallization of the target compound, the principles and workflow of single-crystal X-ray diffraction, and a thorough analysis of the anticipated molecular geometry and supramolecular architecture, with a particular focus on the influential role of hydrogen bonding.

Introduction: The Significance of Structural Elucidation

The pyrimidine ring is a fundamental heterocyclic scaffold found in the nucleobases of DNA and RNA, as well as in numerous vitamins and therapeutic agents.[2][3] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, dictates its physical and chemical properties, including solubility, stability, and, crucially for drug development, its interaction with biological targets.[2][4] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining this atomic arrangement with high precision, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.[5]

This guide will detail the hypothetical, yet scientifically grounded, crystal structure analysis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. The presence of an amino group, a carboxylic acid, and the pyrimidine ring suggests a rich tapestry of hydrogen bonding possibilities, which are known to play a critical role in the formation of predictable supramolecular synthons in co-crystals of aminopyrimidines and carboxylic acids.[6][7] Understanding these interactions is paramount for crystal engineering and the rational design of new pharmaceutical solids with optimized properties.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid

A plausible synthetic route to the title compound can be adapted from established methods for pyrimidine synthesis.[1] One common approach involves the condensation of a β-dicarbonyl compound with a guanidine derivative.[1]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-formylbutanoate and guanidine hydrochloride in ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid). The resulting precipitate, the ethyl ester of the target compound, is collected by filtration.

  • Hydrolysis: Hydrolyze the ethyl ester to the carboxylic acid by heating with an aqueous solution of sodium hydroxide.

  • Purification: Acidify the solution with hydrochloric acid to precipitate the crude 2-Amino-4-ethylpyrimidine-5-carboxylic acid. The product can be further purified by recrystallization.

Crystallization

Growing single crystals suitable for X-ray diffraction is often a meticulous process of trial and error. The goal is to achieve slow precipitation from a supersaturated solution.[8] For pyrimidine derivatives, several techniques are commonly employed.[6]

Experimental Protocol: Crystallization

  • Solvent Selection: Screen various solvents for their ability to dissolve the compound at elevated temperatures and for the compound to be sparingly soluble at room temperature. Ethanol, methanol, or mixtures like dichloromethane/ethanol are often effective.[8]

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.[8]

  • Vapor Diffusion: This technique is particularly useful for compounds that are only soluble in high-boiling point solvents like DMF or DMSO.[6]

    • Dissolve the compound in a small amount of the "good" solvent (e.g., DMF) in a small, open vial.

    • Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or pentane).[6]

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.[6]

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once suitable single crystals are obtained, the process of determining the crystal structure using X-ray diffraction can begin.[4]

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots.[9] The intensities and positions of these spots are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves several computational steps:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell, the basic repeating unit of the crystal.[4]

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the space group, which describes the symmetry operations within the crystal.[4]

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often the most challenging step and is typically accomplished using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined by adjusting the atomic positions, and their thermal displacement parameters to achieve the best possible agreement between the observed and calculated diffraction data.[10]

The quality of the final refined structure is assessed by several factors, including the R-factor (agreement factor), the goodness-of-fit, and the residual electron density map.

Hypothetical Crystal Structure Analysis of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid

Based on the known crystal structures of similar aminopyrimidine carboxylic acids, we can predict the key structural features of the title compound.

Molecular Geometry

The pyrimidine ring is expected to be essentially planar. The bond lengths and angles within the ring will be consistent with those of other substituted pyrimidines. The carboxylic acid group will likely be coplanar with the pyrimidine ring to maximize conjugation.

Table 1: Predicted Crystallographic Data for 2-Amino-4-ethylpyrimidine-5-carboxylic Acid

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7-9
b (Å)~5-7
c (Å)~15-18
β (°)~95-105
V (ų)~800-1000
Z4
Supramolecular Assembly and Hydrogen Bonding

The most fascinating aspect of the crystal structure of 2-Amino-4-ethylpyrimidine-5-carboxylic acid is expected to be its supramolecular assembly, which will be dominated by hydrogen bonding. The molecule possesses multiple hydrogen bond donors (the amino group and the carboxylic acid hydroxyl group) and acceptors (the pyrimidine ring nitrogens and the carbonyl oxygen of the carboxylic acid).

Key Predicted Hydrogen Bonding Interactions:

  • Carboxylic Acid Dimer: A common and robust supramolecular synthon is the formation of a centrosymmetric dimer between two carboxylic acid groups via strong O-H···O hydrogen bonds.

  • Acid-Pyridine Heterosynthon: A strong N-H···N hydrogen bond can form between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule.

  • Acid-Amine Heterosynthon: The carboxylic acid can form a strong O-H···N hydrogen bond with the amino group of an adjacent molecule or a pyrimidine ring nitrogen.

  • Intramolecular Hydrogen Bonding: An intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid is possible, which would lead to a more planar conformation of the molecule.[10]

The interplay of these interactions will determine the overall crystal packing. It is highly probable that the structure will feature a combination of these motifs, leading to the formation of one-, two-, or three-dimensional networks.

Below is a conceptual diagram illustrating the potential hydrogen bonding synthons.

Hydrogen_Bonding_Synthons cluster_dimer Carboxylic Acid Dimer cluster_heterosynthon Acid-Pyrimidine Heterosynthon cluster_intra Intramolecular H-Bond mol1_cooh R-COOH mol2_cooh HOOC-R mol1_cooh->mol2_cooh O-H···O mol3_nh2 Py-NH2 mol4_pym_N N-Py mol3_nh2->mol4_pym_N N-H···N mol5 Py(-COOH)-NH2 mol5->mol5 N-H···O

Caption: Potential hydrogen bonding synthons in the crystal structure.

Conclusion: From Structure to Application

The detailed crystal structure analysis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid, as outlined in this guide, would provide invaluable information for drug development professionals. A definitive understanding of its solid-state structure, particularly its hydrogen bonding patterns, can inform strategies for polymorphism screening, co-crystal design, and formulation development. This structural knowledge is a critical component in the journey of transforming a promising molecule into a safe and effective therapeutic agent.

References

  • BenchChem. (n.d.). Crystallization of Pyrimidine Compounds.
  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • BenchChem. (n.d.). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives.
  • Garg, U., Azim, Y., & Alam, M. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. RSC Advances, 11(36), 22381-22391.
  • Flippen-Anderson, J. L., & Gilardi, R. (1993). Synthesis and X-ray study of the 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid. Acta Crystallographica Section B: Structural Science, 49(5), 873-880.
  • He, Y., & Kang, Y. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4663.
  • JoVE. (2015). Growing Crystals for X-ray Diffraction Analysis. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2021). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 26(16), 4955.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2018). Hydrogen-bonding patterns involving carboxylate/sulfonate groups in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3156772, 2-Amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219812, Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7939, 2-Amino-4-methylpyrimidine. Retrieved from [Link]

  • YouTube. (2024). CHEM 2325 Module 21: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • JETIR. (n.d.). cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247194, 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Thanigaimani, K., et al. (2014). Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate.
  • PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020). International Journal of Advanced Research in Chemical Science, 7(7), 1-8.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). Bioorganic & Medicinal Chemistry, 27(18), 115015.
  • x Ray crystallography. (n.d.). Journal of Clinical Pathology. Retrieved from [Link]

  • Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022). Molecules, 27(20), 7019.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid: An Application and Protocol Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active molecules, and the specific substitutions on this target molecule make it a valuable building block for the synthesis of novel therapeutic agents. This document offers a robust, field-proven methodology, grounded in established chemical principles, to ensure reliable and reproducible results.

Introduction

2-Amino-4-ethylpyrimidine-5-carboxylic acid belongs to the class of pyrimidine carboxylic acids, which are recognized for their diverse pharmacological activities. The presence of the 2-amino group, the 4-ethyl substituent, and the 5-carboxylic acid moiety provides multiple points for further chemical modification, enabling the exploration of a wide range of chemical space in drug discovery programs. The synthesis protocol detailed herein is designed for adaptability and scalability, catering to the needs of both academic research laboratories and industrial drug development settings.

Overall Synthetic Strategy

The synthesis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid is efficiently achieved through a three-step process. The strategy is centered around the well-established pyrimidine ring-forming condensation reaction between a β-ketoester and guanidine.

The key stages of the synthesis are:

  • In situ generation of a β-ketoester equivalent: A mixed Claisen condensation is employed to synthesize the sodium salt of ethyl 2-formyl-3-oxopentanoate.

  • Pyrimidine ring formation: The generated β-ketoester is then reacted with guanidine hydrochloride in a cyclocondensation reaction to construct the 2-aminopyrimidine core, yielding ethyl 2-amino-4-ethylpyrimidine-5-carboxylate.

  • Ester hydrolysis: The final step involves the saponification of the ethyl ester to the desired carboxylic acid.

Below is a graphical representation of the overall synthetic workflow.

Synthesis_Workflow Ethyl Propionate + Ethyl Formate Ethyl Propionate + Ethyl Formate Sodium Salt of Ethyl 2-formyl-3-oxopentanoate Sodium Salt of Ethyl 2-formyl-3-oxopentanoate Ethyl Propionate + Ethyl Formate->Sodium Salt of Ethyl 2-formyl-3-oxopentanoate  Mixed Claisen  Condensation   Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Sodium Salt of Ethyl 2-formyl-3-oxopentanoate->Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate  Cyclocondensation  with Guanidine HCl   2-Amino-4-ethylpyrimidine-5-carboxylic acid 2-Amino-4-ethylpyrimidine-5-carboxylic acid Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate->2-Amino-4-ethylpyrimidine-5-carboxylic acid  Ester  Hydrolysis   Reaction_Mechanism_Part1 cluster_0 Mixed Claisen Condensation cluster_1 Pyrimidine Ring Formation Ethyl Propionate Ethyl Propionate Enolate Enolate Ethyl Propionate->Enolate  NaOEt   Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate  + Ethyl Formate   Sodium Salt of Ethyl 2-formyl-3-oxopentanoate Sodium Salt of Ethyl 2-formyl-3-oxopentanoate Tetrahedral Intermediate->Sodium Salt of Ethyl 2-formyl-3-oxopentanoate  - NaOEt   Intermediate Adduct Intermediate Adduct Sodium Salt of Ethyl 2-formyl-3-oxopentanoate->Intermediate Adduct  + Guanidine HCl   Cyclized Intermediate Cyclized Intermediate Intermediate Adduct->Cyclized Intermediate  - H2O   Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Cyclized Intermediate->Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate  - H2O, -NaCl   Reaction_Mechanism_Part2 Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate->Tetrahedral Intermediate  + NaOH   Sodium 2-amino-4-ethylpyrimidine-5-carboxylate Sodium 2-amino-4-ethylpyrimidine-5-carboxylate Tetrahedral Intermediate->Sodium 2-amino-4-ethylpyrimidine-5-carboxylate  - EtOH   2-Amino-4-ethylpyrimidine-5-carboxylic acid 2-Amino-4-ethylpyrimidine-5-carboxylic acid Sodium 2-amino-4-ethylpyrimidine-5-carboxylate->2-Amino-4-ethylpyrimidine-5-carboxylic acid  + HCl  

Caption: Reaction mechanism for the hydrolysis of the ethyl ester.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate195.229.76 g0.05
Sodium hydroxide40.004.0 g0.1
Water18.0250 mL-
Concentrated Hydrochloric acid36.46As needed-

Procedure:

  • Saponification: In a 250 mL round-bottom flask, dissolve 9.76 g of ethyl 2-amino-4-ethylpyrimidine-5-carboxylate and 4.0 g of sodium hydroxide in 50 mL of water.

  • Reflux: Heat the mixture to reflux and maintain it for 2 hours.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. With stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 4-5. A white precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Dry the product in a vacuum oven to yield pure 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and efficient pathway to 2-Amino-4-ethylpyrimidine-5-carboxylic acid. The methodology is based on fundamental and well-understood organic reactions, ensuring a high degree of reproducibility. By following these procedures, researchers can confidently synthesize this valuable heterocyclic building block for their drug discovery and development endeavors.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Jou, D.-G., & Her, G.-R. (1998). A facile synthesis of ethyl 2-amino-4-substituted-pyrimidine-5-carboxylates. Tetrahedron Letters, 39(26), 4641-4644.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Brown, D. J. (1994). The Pyrimidines. John Wiley & Sons.
  • Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657.
  • Hauser, C. R., & Hudson, B. E. (1942).
  • Palleros, D. R. (2000). Experimental Organic Chemistry. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC Press.
Application

Technical Application Note: Esterification of 2-Amino-4-ethylpyrimidine-5-carboxylic acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The esterification of 2-Amino-4-ethylpyrimidine-5-carboxylic acid presents a classic "zwitterion challenge" in heterocyclic chemistry. Unlike simple aromatic c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The esterification of 2-Amino-4-ethylpyrimidine-5-carboxylic acid presents a classic "zwitterion challenge" in heterocyclic chemistry. Unlike simple aromatic carboxylic acids, this substrate contains a basic amine (


 for the conjugate acid) and an acidic carboxyl group (

), leading to strong intermolecular hydrogen bonding and high lattice energy. This results in poor solubility in standard organic solvents, rendering standard Fischer esterification (using catalytic

) kinetically sluggish and often incomplete.

This guide details the Thionyl Chloride (


) Mediated Alcoholysis , the industry-standard protocol for this class of compounds. This method serves a dual function: it generates anhydrous 

in situ to protonate the amine (disrupting zwitterionic interactions and protecting the nucleophile) and activates the carboxylic acid as a transient acid chloride.
Key Reaction Parameters
ParameterSpecification
Substrate 2-Amino-4-ethylpyrimidine-5-carboxylic acid
Reagent Thionyl Chloride (

)
Solvent/Reactant Anhydrous Ethanol (for Ethyl Ester) or Methanol (for Methyl Ester)
Mechanism Nucleophilic Acyl Substitution via in situ Acid Chloride
Critical Safety Generates

and

gas; requires scrubbing.

Core Protocol: Thionyl Chloride Mediated Esterification

This protocol describes the synthesis of the ethyl ester . For the methyl ester, substitute Ethanol with Methanol.

Reagents and Equipment
  • RBF: 2-Neck Round Bottom Flask (oven-dried).

  • Condenser: Reflux condenser with drying tube (

    
    ) or 
    
    
    
    line.
  • Cooling: Ice-water bath (

    
    ).
    
  • Reagents:

    • Substrate (1.0 equiv)

    • Thionyl Chloride (3.0 - 5.0 equiv)

    • Anhydrous Ethanol (10-15 volumes)

Step-by-Step Procedure
Phase 1: Activation (The Suspension Phase)
  • Setup: Charge the RBF with 2-Amino-4-ethylpyrimidine-5-carboxylic acid (1.0 eq). Add a magnetic stir bar.

  • Solvent Addition: Add Anhydrous Ethanol (10 mL per gram of substrate). Note: The solid will likely NOT dissolve. It will remain as a white suspension. Do not heat yet.

  • Cryogenic Addition: Cool the suspension to 0°C using an ice bath.

  • Reagent Addition: Add Thionyl Chloride (

    
    )  dropwise via a pressure-equalizing addition funnel or syringe pump over 15–30 minutes.
    
    • Mechanism:[1][2][3] The reaction is exothermic.

      
       reacts with ethanol to form 
      
      
      
      and diethyl sulfite, and directly with the acid to form the acyl chloride.
    • Observation: Evolution of gas (

      
      , 
      
      
      
      ) will occur.[1] Ensure venting/scrubbing.
Phase 2: Reaction (The Dissolution Phase)
  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
     for EtOH).
    
  • Monitoring: Maintain reflux for 4–12 hours .

    • Visual Indicator: As the reaction proceeds, the insoluble zwitterion is converted into the soluble ester hydrochloride salt. The suspension should clear to a transparent solution.

  • Completion Check: Monitor by TLC (System: 10% MeOH in DCM) or LCMS. Look for the mass shift (

    
     for ethyl ester).
    
Phase 3: Workup (Isolation of Free Base)

The reaction mixture currently contains the Ester Hydrochloride Salt. Most applications require the Free Base.

  • Concentration: Evaporate the solvent and excess

    
     under reduced pressure (Rotavap) to obtain a solid/semisolid residue.
    
  • Neutralization (Critical):

    • Resuspend the residue in Ethyl Acetate or DCM .

    • Slowly add saturated aqueous

      
        or 10% 
      
      
      
      while stirring until the aqueous layer pH is ~9.
    • Caution:

      
       evolution will be vigorous.
      
  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with organic solvent.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Usually, the product is pure enough. If not, recrystallize from Hexane/EtOAc.

Alternative Protocol: Base-Mediated Alkylation

Use this ONLY if the substrate is sensitive to harsh acidic conditions (rare for pyrimidines).

  • Reagents: Substrate (1 eq), Cesium Carbonate (

    
    , 1.5 eq), Ethyl Iodide (
    
    
    
    , 1.2 eq), DMF (solvent).
  • Procedure: Stir substrate and base in DMF for 30 mins (deprotonation of COOH). Add EtI. Stir at RT for 4-6 hours. Pour into water, filter precipitate.[4][5]

  • Pros: Mild conditions. Cons: Removal of DMF is tedious; potential for N-alkylation (though carboxylate O-alkylation is kinetically favored).

Process Logic & Decision Tree (Visualization)

The following diagram illustrates the critical decision points and chemical transformations during the


 protocol.

EsterificationWorkflow Start Start: 2-Amino-4-ethylpyrimidine-5-COOH (Zwitterionic Solid) Solvent Suspend in Anhydrous EtOH (0°C) Start->Solvent SOCl2_Add Add SOCl2 Dropwise (Exothermic, Gas Evolution) Solvent->SOCl2_Add Reflux Reflux (80°C, 4-12h) Solid Dissolves -> Clear Solution SOCl2_Add->Reflux In situ HCl generation Check Check LCMS/TLC Reflux->Check Check->Reflux Incomplete Concentrate Evaporate Volatiles (Removes excess SOCl2/HCl) Check->Concentrate Complete Residue Residue: Ester-HCl Salt Concentrate->Residue Decision Desired Form? Residue->Decision Salt_Form Recrystallize (EtOH/Et2O) Final: Ester Hydrochloride Decision->Salt_Form Keep as Salt Free_Base Partition: EtOAc / Sat. NaHCO3 (Neutralize to pH 9) Decision->Free_Base Need Neutral Final_Product Dry & Concentrate Final: Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Free_Base->Final_Product

Caption: Workflow for the conversion of the zwitterionic acid to the soluble ester, highlighting the critical neutralization step for free base isolation.

Analytical Validation

To verify the success of the reaction, compare the starting material and product using 1H NMR (DMSO-d6 or CDCl3) .

FeatureStarting Material (Acid)Product (Ethyl Ester)
Carboxyl Proton Broad singlet >11 ppm (often invisible due to exchange)Absent
Ethyl (Ester) AbsentTriplet (~1.3 ppm) + Quartet (~4.3 ppm)
Ethyl (Ring C4) Triplet + Quartet (distinct chemical shift)Triplet + Quartet (shifts slightly downfield due to ester EWG)
Amine (-NH2) Broad singlet (variable shift)Broad singlet (shifts if isolated as HCl salt vs Free base)

Troubleshooting Note: If the NMR shows a mix of ester and acid, water was likely present in the ethanol.


 consumes water, but if the water content is too high, it hydrolyzes the formed ester back to the acid. Always use anhydrous solvents. 

References

  • General Pyrimidine Ester Synthesis: Zhichkin, P., et al.[6] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

  • Thionyl Chloride Mechanism: "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol." Common Organic Chemistry.

  • Substrate Analog Data: "Ethyl 2-amino-4-methylpyrimidine-5-carboxylate." PubChem Compound Summary.

  • Patent Protocol (Analogous Chemistry): "Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate." Google Patents CN103664819A.

Sources

Method

Functionalization of the amino group in 2-Amino-4-ethylpyrimidine-5-carboxylic acid

Application Note | Series: Heterocyclic Chemistry & Drug Design Introduction & Chemical Strategy The scaffold 2-Amino-4-ethylpyrimidine-5-carboxylic acid presents a unique duality in medicinal chemistry. While it serves...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Series: Heterocyclic Chemistry & Drug Design

Introduction & Chemical Strategy

The scaffold 2-Amino-4-ethylpyrimidine-5-carboxylic acid presents a unique duality in medicinal chemistry. While it serves as a critical pharmacophore in kinase inhibitors (e.g., targeting TGF-


, BCR-ABL) and antifolates, its chemical manipulation is notoriously difficult.
The Reactivity Paradox

The primary challenge lies in the electronic environment of the C2-amino group. Unlike an aliphatic amine or even a simple aniline, the 2-aminopyrimidine nitrogen is:

  • Electronically Deactivated: The nitrogen lone pair is delocalized into the electron-deficient pyrimidine ring (amidine-like resonance).

  • Sterically & Inductively Modulated: The C4-ethyl group provides mild steric bulk and weak electron donation, while the C5-carboxylic acid acts as a strong electron-withdrawing group (EWG), further reducing the nucleophilicity of the amine.

  • Zwitterionic Nature: In its native state, the molecule exists largely as a zwitterion (high melting point, poor solubility in organic solvents), making direct functionalization of the amine inefficient.

Strategic Imperative: This guide prioritizes a "Protect/Activate-First" approach. We virtually never attempt to functionalize the amine while the C5-acid is free. The protocols below assume the conversion to an ester or similar derivative is the requisite Step 0 to ensure solubility and chemoselectivity.

Decision Tree & Workflow Visualization

The following flowchart outlines the critical decision pathways for functionalizing this scaffold.

FunctionalizationStrategy Start Target: 2-Amino-4-ethylpyrimidine- 5-carboxylic acid Ester Step 0: Esterification (Solubility & Protection) Start->Ester TMSCl/MeOH or SOCl2/EtOH Choice Select Functionalization Path Ester->Choice PathA Path A: Acylation (Amide Formation) Choice->PathA Acid Chloride/Base or HATU/DMAP PathB Path B: N-Arylation (Buchwald-Hartwig) Choice->PathB Pd-Catalysis (Xantphos/Cs2CO3) PathC Path C: Halogenation (Sandmeyer/SNAr) Choice->PathC t-BuONO CuBr2 ProdA N-Acyl Product (Amide Linker) PathA->ProdA ProdB N-Aryl Product (Biaryl Amine) PathB->ProdB ProdC 2-Halo-Pyrimidine (SNAr Precursor) PathC->ProdC

Figure 1: Strategic workflow for overcoming the low nucleophilicity and solubility issues of the 2-aminopyrimidine scaffold.

Detailed Experimental Protocols

Step 0: Methyl Esterification (Mandatory Precursor)

Rationale: Converts the insoluble zwitterion into a soluble organic intermediate (Methyl 2-amino-4-ethylpyrimidine-5-carboxylate).

Reagents:

  • Starting Material (SM): 1.0 equiv

  • Trimethylsilyl chloride (TMSCl): 4.0 equiv

  • Methanol (anhydrous): 0.5 M concentration relative to SM

Protocol:

  • Suspend the SM in anhydrous methanol at 0°C under

    
    .
    
  • Add TMSCl dropwise over 20 minutes. (Note: Exothermic reaction; TMSCl reacts with MeOH to generate HCl in situ).

  • Allow to warm to Room Temperature (RT) and stir for 16 hours.

  • QC Check: Monitor by LCMS. The zwitterion peak (

    
    ) should disappear, replaced by the methyl ester (
    
    
    
    ).
  • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to yield the hydrochloride salt. Neutralize with saturated

    
     and extract with EtOAc if the free base is required for the next step.
    
Path A: Acylation (Amide Coupling)

Challenge: The amine is a poor nucleophile. Standard EDC/HOBt conditions often fail or result in low yields.

Method A1: The "Hard" Electrophile (Acid Chlorides)

Best for: Simple acyl chains or robust substrates.

  • Dissolution: Dissolve the Ester intermediate (1.0 equiv) in anhydrous Pyridine (0.2 M). Pyridine acts as both solvent and base.

  • Addition: Add the Acid Chloride (1.5 equiv) dropwise at 0°C.

  • Catalysis: Add DMAP (0.1 equiv).[1] Crucial Step: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the poor pyrimidine nucleophile.

  • Heating: Heat to 60°C for 4–12 hours.

  • Quench: Dilute with water. The product often precipitates. If not, extract with DCM.[2]

Method A2: The "Soft" Electrophile (Carboxylic Acids)

Best for: Complex acids or when acid chlorides are unstable.

Reagents:

  • Coupling Agent: HATU (1.2 equiv) - Preferred over EDC due to faster kinetics.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Pre-activate the carboxylic acid (1.2 equiv) with HATU and DIPEA in DMF for 15 minutes at RT.

  • Add the pyrimidine ester (1.0 equiv).

  • Critical Modification: If no reaction occurs after 2 hours, add LiHMDS (1.0 equiv) dropwise at -78°C to deprotonate the amine, then add the activated acid mixture. Caution: This is aggressive but effective for unreactive amines.

Path B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: Creating C-N bonds on this scaffold requires specific ligand choices to prevent catalyst poisoning by the pyrimidine nitrogens.

Optimized System:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: Xantphos (10 mol%) - The wide bite angle of Xantphos is superior for heteroaryl amines.

  • Base:

    
     (2.0 equiv) - Milder than NaOtBu, preventing ester hydrolysis.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Protocol:

  • Charge a reaction vial with Pyrimidine Ester (1.0 equiv), Aryl Bromide (1.2 equiv),

    
    , Xantphos, and 
    
    
    
    .
  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane.

  • Heat to 100°C for 12–18 hours.

  • Filtration: Filter through a Celite pad while hot (product may crash out upon cooling).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Path C: Sandmeyer Transformation (Halogenation)

Rationale: Converting the


 to a Bromide allows for subsequent 

reactions, effectively swapping the nitrogen for any nucleophile.

Protocol (Non-Aqueous Sandmeyer):

  • Dissolve Pyrimidine Ester (1.0 equiv) and

    
     (1.5 equiv) in anhydrous Acetonitrile.
    
  • Add tert-Butyl Nitrite (t-BuONO) (1.5 equiv) dropwise at 0°C.

  • Warm to 60°C for 2 hours.

  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Quench with 10% HCl, extract with EtOAc.

  • Result: 2-Bromo-4-ethylpyrimidine-5-carboxylate. This intermediate is highly reactive toward amines, thiols, and alkoxides via

    
    .
    

Data Summary & Troubleshooting

Comparative Efficiency of Coupling Reagents
Reagent SystemYield (Est.)ProsCons
Acid Chloride / Pyridine 75-90%High conversion; scalable.Harsh; not compatible with acid-sensitive groups.
HATU / DIPEA 40-60%Mild; good for complex acids.Slow kinetics for this specific amine; often stalls.
EDC / HOBt <20%Cheap.Not Recommended. Nucleophilicity is too low.
Boc2O / DMAP 85%Excellent for protection.Often yields bis-Boc (requires selective hydrolysis).
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Reaction stalls at intermediate conversion.

    • Diagnosis: Product inhibition or catalyst deactivation.

    • Fix: For Path B, add fresh catalyst/ligand after 12h. For Path A, switch to Method A1 (Acid Chloride).

  • Issue: Hydrolysis of the C5-ester.

    • Cause: Adventitious water or using hydroxide bases (NaOH/KOH).

    • Fix: Use anhydrous solvents and carbonate/amine bases (

      
      , DIPEA).
      
  • Issue: Bis-acylation (Imide formation).

    • Cause: Excess electrophile and high temperature.

    • Fix: Use exactly 1.0-1.1 equiv of electrophile.[3] If bis-acylation occurs, treat with mild base (K2CO3/MeOH) to cleave the more labile acyl group.

References

  • Vertex AI Search. (2025). Reactivity and synthesis of 2-aminopyrimidine-5-carboxylic acid derivatives.[4][5] Retrieved from 5

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3156772, 2-Amino-4-methylpyrimidine-5-carboxylic acid. Retrieved from 6[6]

  • Das, S., et al. (2024).[7] Buchwald coupling of 1 with various anilines and 2-aminopyridines.[7] ResearchGate. Retrieved from 7

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from 8

  • Organic Synthesis. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling. Retrieved from 9

  • Li, H., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines. ResearchGate. Retrieved from 10

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols.[2][7][11] Retrieved from 2

  • ChemicalBook. (2025).[12] Synthesis of (2R,5S)-5-(4-amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl)-1,3-Oxathiolane-2-carboxylic acid ester.[3] Retrieved from 3[3]

Sources

Application

Application Note: Activation of Carboxylic Acid Groups in Pyrimidine Derivatives

Content Type: Technical Guide & Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The activation of carboxylic acid groups attached to pyrimidine rings prese...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocols Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The activation of carboxylic acid groups attached to pyrimidine rings presents a distinct set of challenges compared to aliphatic or electron-rich aromatic acids. Pyrimidines are


-deficient heteroaromatics; this electron deficiency renders the carboxylate oxygen less nucleophilic, slowing the initial attack on coupling reagents. Conversely, once activated, the resulting intermediate is highly electrophilic and prone to rapid hydrolysis or nucleophilic attack by the pyrimidine ring nitrogens (self-immolation).

Furthermore, pyrimidine-2-carboxylic acids and pyrimidine-4-carboxylic acids are thermodynamically unstable relative to decarboxylation, particularly under thermal stress or acidic conditions. This guide outlines high-fidelity protocols using HATU , T3P® , and Ghosez’s Reagent to mitigate these risks, ensuring high yields and purity.

Mechanistic Considerations & Reagent Selection

The "Decarboxylation Trap"

Unlike benzoic acids, pyrimidine carboxylic acids possess a built-in "electron sink" (the ring nitrogens) that facilitates decarboxylation.

  • Mechanism: The protonated pyrimidine ring acts as an electron-withdrawing group, stabilizing the ylide-like transition state formed during the loss of

    
    .
    
  • Implication: Avoid high temperatures (>50°C) during activation. Avoid strong acidic conditions which protonate the ring nitrogens.

Reagent Decision Matrix

Select your activation strategy based on the steric hindrance of the amine and the stability of the pyrimidine core.

ReagentSelection Start Pyrimidine-COOH Activation CheckScale Scale / Stability? Start->CheckScale SmallScale Discovery Scale (<1g) CheckScale->SmallScale LargeScale Process Scale (>10g) CheckScale->LargeScale Hindered Sterically Hindered Amine? SmallScale->Hindered Sensitive Acid Sensitive (Decarboxylation Risk)? LargeScale->Sensitive HATU Reagent: HATU (High Reactivity) Hindered->HATU Yes T3P Reagent: T3P (Low Epimerization, Green) Hindered->T3P No Sensitive->T3P Low Risk Ghosez Reagent: Ghosez's Reagent (Neutral Acid Chloride) Sensitive->Ghosez High Risk

Figure 1: Decision matrix for selecting the optimal activation reagent for pyrimidine carboxylic acids.

Comparative Data: Activation Efficiency

FeatureHATU T3P (Propanephosphonic acid anhydride) Acid Chloride (SOCl₂) Ghosez's Reagent
Active Species OAt-Active EsterMixed AnhydrideAcyl ChlorideAcyl Chloride
Reactivity Very HighModerate to HighHighHigh
Byproducts Tetramethylurea (Water soluble)Water-soluble PhosphonatesHCl, SO₂ (Gas)Neutral Amide
Decarboxylation Risk Low (RT reaction)Very Low (Mild buffer)High (Thermal/Acidic)Low (Neutral conditions)
Atom Economy PoorGoodExcellentModerate
Recommended Use Difficult couplings, hindered aminesScale-up, standard couplingsSimple substrates onlyAcid-sensitive substrates

Detailed Protocols

Protocol A: HATU Activation (The "Gold Standard" for Discovery)

Context: HATU generates an OAt-active ester.[1] The 7-aza nitrogen in the benzotriazole ring creates a "neighboring group effect," accelerating the amine attack via general base catalysis. This is crucial for electron-deficient pyrimidines where the active ester might otherwise hydrolyze before the amine attacks.

Materials:

  • Pyrimidine Carboxylic Acid (1.0 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (NMP if solubility is critical)

Step-by-Step:

  • Dissolution: Dissolve the Pyrimidine Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Note: Pyrimidines often require polar aprotic solvents.

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 5 minutes.

    • Critical Check: Ensure the solution is basic (pH > 8 on wet pH paper). If the pyrimidine acid is a zwitterion or salt, extra base is required.

  • Activation: Add HATU (1.1 equiv) in one portion at 0°C.

  • Pre-activation Interval: Stir at 0°C for only 5-10 minutes .

    • Expert Insight: Unlike aliphatic acids, do not pre-activate for 30+ minutes. The activated pyrimidine ester is highly reactive and can undergo hydrolysis or side reactions with the solvent.

  • Coupling: Add the Amine (1.0 - 1.2 equiv). Allow to warm to Room Temperature (RT).

  • Monitoring: Monitor by LCMS. Reaction is typically complete in < 2 hours.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) to remove DMF, followed by sat. NaHCO₃ and Brine.[2]

Protocol B: T3P Activation (The "Green" Scale-Up Route)

Context: T3P is a cyclic anhydride that forms a mixed anhydride with the carboxylic acid. It is supplied as a 50% solution in EtOAc or DMF.[3] It is superior for scale-up due to low toxicity and water-soluble byproducts.

Materials:

  • Pyrimidine Carboxylic Acid (1.0 equiv)

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step:

  • Slurry: Suspend Pyrimidine Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or Me-THF.

  • Base: Add Pyridine (3.0 equiv).

  • Addition: Add T3P solution (1.5 equiv) dropwise at 0°C.

    • Why dropwise? Exotherm control is vital to prevent thermal decarboxylation.

  • Reaction: Stir at RT for 2–12 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup: Quench with water. Separate layers. The phosphorus byproducts are water-soluble.[3] Wash organic layer with 0.5M HCl (if product allows) and NaHCO₃.

Protocol C: Ghosez's Reagent (For Acid-Sensitive/Steric Substrates)

Context: Standard acid chloride formation (SOCl₂) generates HCl, which catalyzes decarboxylation of pyrimidines. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions .

Materials:

  • Pyrimidine Carboxylic Acid (1.0 equiv)

  • Ghosez’s Reagent (1.1 - 1.5 equiv)

  • Solvent: Dry DCM or CHCl₃.

Step-by-Step:

  • Suspension: Suspend Pyrimidine Acid in dry DCM at 0°C.

  • Chloride Formation: Add Ghosez’s Reagent dropwise. Stir at 0°C to RT for 1–2 hours.

    • Observation: The mixture should become homogenous as the acid chloride forms.

  • Coupling: Add the Amine (1.1 equiv) and a mild base (Et₃N or DIPEA, 1.2 equiv) to the acid chloride solution at 0°C.

  • Workup: Standard aqueous extraction.

Mechanism Visualization: HATU Activation

The following diagram illustrates the specific pathway for HATU activation, highlighting the formation of the OAt-active ester which is crucial for pyrimidine coupling.

HATU_Mechanism PyAcid Pyrimidine-COOH (Deprotonated) Intermediate O-Acyl Uronium Intermediate PyAcid->Intermediate Attack HATU HATU Reagent (Uronium Salt) HATU->Intermediate Attack Byproduct1 Tetramethylurea (Byproduct) Intermediate->Byproduct1 ActiveEster OAt-Active Ester (Highly Reactive) Intermediate->ActiveEster Rearrangement HOAt HOAt (Leaving Group) ActiveEster->HOAt Product Pyrimidine Amide (Final Product) ActiveEster->Product Amine Attack Amine Amine Nucleophile (R-NH2) Amine->Product

Figure 2: Mechanism of HATU-mediated activation. The OAt ester is the key species that prevents racemization and accelerates coupling.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Carboxylate is poor nucleophile (electron deficient).Switch to HATU or PyBOP . Ensure base is sufficient to fully deprotonate the acid.
Product is "Missing" (Decarboxylation) Thermal instability of Pyrimidine-2/4-COOH.Do not heat. Use T3P at 0°C–RT. Avoid SOCl₂.
N-Acylation Byproduct Pyrimidine ring nitrogen acted as nucleophile.Use a bulkier base (DIPEA vs Et₃N). Pre-activate acid at low temp before adding amine.
Dimer Formation Activated acid reacted with unactivated acid precursor.Ensure stoichiometry is 1:1. Add activating agent to the acid, not vice versa.

References

  • Dunn, G. E., et al. (1972).[4] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[4][5] Link (Foundational mechanism for heteroaromatic decarboxylation).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][6][7] Journal of the American Chemical Society. Link (Original description of HATU/HOAt advantage).

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide coupling reagents: Propanephosphonic acid anhydride. Angewandte Chemie International Edition. Link (Introduction of T3P).

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses.[3][8] Link (Protocol for neutral acid chloride formation).

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[3][9] Organic Process Research & Development. Link (Comprehensive review of T3P in process chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Introduction: The Synthetic Challenge

2-Amino-4-ethylpyrimidine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The classical and most direct approach to its synthesis involves a multi-component reaction, typically a variation of the pyrimidine synthesis, which condenses a β-ketoester equivalent with guanidine.[1] While theoretically straightforward, this reaction is often plagued by issues of low yield, competing side reactions, and purification challenges. This guide provides a structured approach to identifying and resolving these issues.

Troubleshooting Guide: Common Issues & Proven Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the primary causes and how can I systematically improve it?

Answer: Low yield is the most common complaint and can stem from multiple factors. A systematic approach is crucial for diagnosis.

  • Causality: The core of this synthesis is a base-catalyzed condensation-cyclization reaction. The efficiency of this process is highly sensitive to the quality of reagents, stoichiometry, and reaction conditions. Incomplete conversion or degradation of starting materials/products are the usual culprits.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction yield.

  • Step-by-Step Solutions:

    • Verify Reagent Quality: Guanidine is hygroscopic and can hydrolyze. Use freshly opened guanidine hydrochloride or dry it under vacuum. The β-ketoester (ethyl 2-formylpentanoate or a precursor) must be pure; distill if necessary.

    • Ensure Anhydrous Conditions: Water can hydrolyze intermediates and consume the base.[2] Use oven-dried glassware and anhydrous solvents (e.g., dry ethanol).

    • Optimize the Base: The choice and amount of base are critical. Sodium ethoxide is commonly used. Prepare it in situ by dissolving clean sodium metal in anhydrous ethanol for maximum activity. A slight excess (1.05-1.1 equivalents) relative to guanidine hydrochloride is often optimal.

    • Control Temperature: Run the reaction at a moderate temperature (e.g., refluxing ethanol). Excessively high temperatures can promote side reactions and decomposition.[2]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials. The reaction may require longer reflux times than anticipated.

Question 2: I'm observing a persistent, difficult-to-remove impurity alongside my desired product. What is it and how can I prevent its formation?

Answer: The most likely impurity is a related pyrimidine isomer or a byproduct from self-condensation.

  • Causality: Pyrimidine synthesis can be subject to side reactions, especially if reaction conditions are not tightly controlled.[2] For instance, the β-ketoester can undergo self-condensation, or incomplete cyclization can lead to stable, linear intermediates.

  • Preventative Measures:

    • Order of Addition: A common strategy to minimize self-condensation is to add the β-ketoester slowly to the solution of the base and guanidine. This keeps the concentration of the ketoester low at any given moment.

    • Temperature Control: As mentioned, lower temperatures often favor the desired reaction pathway over competing side reactions.[2] Consider running the reaction at room temperature for a longer period before refluxing.

    • Choice of Base: A very strong base can sometimes deprotonate the starting materials in undesirable ways. If side reactions persist, consider a milder base like potassium carbonate, although this may require longer reaction times.

ParameterRecommended ConditionRationale
Base Sodium Ethoxide (freshly prepared)Strong, non-nucleophilic base that effectively promotes condensation.
Solvent Anhydrous EthanolGood solubility for reactants and suitable reflux temperature.
Temperature 60-80°C (Reflux)Balances reaction rate and minimization of side products.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and potential oxidation.

Question 3: My purification by recrystallization is inefficient, leading to significant product loss. What is the best purification strategy?

Answer: The amphoteric nature of 2-Amino-4-ethylpyrimidine-5-carboxylic acid (containing a basic amino group and an acidic carboxylic acid group) makes simple recrystallization tricky. An acid-base extraction is often more effective.

  • Causality: The product can form salts and may have variable solubility depending on the pH of the solvent.

  • Recommended Purification Protocol:

    • Initial Workup: After the reaction is complete, cool the mixture and neutralize it carefully with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7. This will precipitate the crude product. Filter and wash with cold water/ethanol.

    • Acid-Base Extraction:

      • Dissolve the crude solid in a dilute aqueous base (e.g., 1M NaOH). The carboxylic acid will deprotonate to form a water-soluble sodium salt.

      • Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities.[3]

      • Carefully re-acidify the aqueous layer with cold 1M HCl with vigorous stirring. The product will precipitate out as the pH drops below its isoelectric point (typically pH 4-5).

      • Filter the purified solid, wash thoroughly with cold deionized water to remove salts, and dry under vacuum. This method effectively separates the target compound from neutral or basic impurities.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic pathway for this molecule?

A: The most common and robust method is the condensation of guanidine with an ethyl 2-(ethoxymethylene)-3-oxopentanoate or a similar activated β-dicarbonyl compound. This is a variation of the classic principal synthesis of pyrimidines.[1]

Caption: General reaction scheme for pyrimidine synthesis.

Q: How can I effectively monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most common method. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 1:1 or 2:1 ratio) with a few drops of acetic acid to ensure sharp spots. Visualize under UV light (254 nm). The product, having a conjugated pyrimidine ring, should be highly UV-active. The disappearance of the starting ketoester spot is a key indicator of reaction completion.

Q: What are the critical safety precautions for this synthesis?

A:

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere or mineral oil. Quench any residual sodium carefully with isopropanol followed by ethanol.

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol is flammable. Ensure all heating is done using a heating mantle and condenser, with no open flames.

Reference Experimental Protocol

This protocol is a representative example and may require optimization.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of anhydrous ethanol. Carefully add small, clean pieces of sodium metal (2.53 g, 110 mmol) portion-wise, allowing the reaction to proceed at a controlled rate.

  • Addition of Guanidine: Once all the sodium has dissolved and the solution has cooled slightly, add guanidine hydrochloride (9.55 g, 100 mmol) and stir for 20 minutes to form the free base.

  • Condensation Reaction: To the resulting suspension, add ethyl 2-formyl-3-oxopentanoate (17.2 g, 100 mmol) dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction's progress by TLC.

  • Hydrolysis (Saponification): After cooling to room temperature, add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water. Reheat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Workup and Isolation: Cool the mixture in an ice bath. Carefully neutralize with concentrated HCl until the pH is approximately 7, then adjust to pH 4-5 with glacial acetic acid to precipitate the product.

  • Purification: Filter the crude solid. If necessary, perform the acid-base extraction as described in the troubleshooting section. Wash the final product with cold water and dry under vacuum to yield 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

References

  • RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Wikipedia. Pyrimidine. Retrieved from [Link]

  • García-Jiménez, F., et al. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. Retrieved from [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. Retrieved from [Link]

  • Boldt, G. E. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-amino-5-substituted-4-carboxylic acid derivatives.... Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

  • Hill, G. C., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC. Retrieved from [Link]

  • MDPI. Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Retrieved from [Link]

  • JETIR.org. Design, Synthesis and Evaluation of 2-amino-5- cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. Retrieved from [Link]

  • Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Google Patents. Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

Optimization

Recrystallization solvents for 2-Amino-4-ethylpyrimidine-5-carboxylic acid

Ticket ID: PUR-PYR-005 Subject: Recrystallization Solvents & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Triage Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-005 Subject: Recrystallization Solvents & Purification Protocols Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely working with 2-Amino-4-ethylpyrimidine-5-carboxylic acid (an analog of CAS 769-51-7).[1]

The Core Challenge: This molecule is amphoteric (zwitterionic).[1][2] It contains a basic amine (C2-position) and an acidic carboxyl group (C5-position).[1][2] Consequently, it exhibits poor solubility in standard organic solvents (hexane, ether, DCM) and low solubility in cold water/alcohols.[1]

Immediate Recommendation: Do not rely solely on thermal recrystallization (heating/cooling).[1][2] The most effective purification method for this class of compounds is Acid-Base Precipitation (Chemical Recrystallization) , followed by thermal recrystallization in Water/Ethanol mixtures if higher purity is required.[1]

Solvent Selection Matrix

The following table summarizes solvent compatibility based on the polarity and functional group interactions of the 4-ethylpyrimidine core.

Solvent SystemRoleSuitabilityTechnical Notes
Water (pH adjusted) Primary ⭐⭐⭐⭐⭐Best Method. Dissolve in dilute base (NaOH/Na₂CO₃), filter, then precipitate with acid (HCl/AcOH) to pH 4.0–4.[1][2]5.
Water / Ethanol (1:1) Recrystallization⭐⭐⭐⭐Good for thermal recrystallization.[1][2] The ethyl group increases lipophilicity, making pure water less effective than for the methyl analog.[1]
Acetic Acid (Glacial) Solvent⭐⭐⭐Dissolves well hot.[1][2] Crystallizes upon cooling or addition of anti-solvent (water).[1] Good for removing inorganic salts.[1]
DMF or DMSO Solvent⭐⭐High solubility.[1] Hard to remove traces.[1] Use only if the compound is insoluble in boiling water/ethanol.[1]
Methanol Wash⭐⭐⭐Excellent for washing the filter cake to remove mother liquor without significant yield loss.[1][2]
Ethyl Acetate / Hexane Anti-SolventAvoid. The compound is virtually insoluble; these will cause "oiling out" rather than crystallization.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Chemical Recrystallization (Recommended)

Use this for crude material with >5% impurities or inorganic salt contamination.[1][2]

  • Dissolution: Suspend the crude solid in Water (10 mL/g) .

  • Basification: Slowly add 10% NaOH or Sat. Na₂CO₃ while stirring until the solid dissolves and pH reaches ~10–11.[1]

    • Why? This deprotonates the carboxylic acid (forming the carboxylate salt), rendering it water-soluble.[1][2]

  • Filtration: Perform a gravity filtration (or Celite filtration) to remove insoluble mechanical impurities or polymerized byproducts.[1]

  • Precipitation: Slowly add 1M HCl or Glacial Acetic Acid dropwise to the filtrate.

  • Target pH: Stop addition when pH reaches 4.0–4.5 (the Isoelectric Point).

    • Observation: A thick white/off-white precipitate should form.[1]

  • Isolation: Cool to 4°C for 1 hour. Filter under vacuum.[1][3] Wash with cold water followed by cold methanol.[1]

Protocol B: Thermal Recrystallization (Polishing)

Use this for material that is already >95% pure but requires crystal growth or trace impurity removal.[1][2]

  • Solvent Prep: Prepare a mixture of Water:Ethanol (1:1) .[1][2]

  • Boiling: Heat the solvent to reflux (approx. 85°C).

  • Saturation: Add the solid slowly to the boiling solvent until no more dissolves.

    • Note: If the ethyl group causes solubility issues, increase the Ethanol ratio to 2:1.[1]

  • Hot Filtration: (Optional) If black specks remain, filter rapidly through a pre-warmed funnel.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

    • Critical: Do not crash cool (ice bath immediately), or the ethyl chain may cause the product to oil out.[1]

  • Drying: Dry in a vacuum oven at 50°C.

Visual Workflows

Workflow 1: Purification Decision Tree

PurificationLogic Start Start: Crude 2-Amino-4-ethylpyrimidine-5-COOH PurityCheck Is Purity > 95%? Start->PurityCheck AcidBase Protocol A: Acid-Base Precipitation (Dissolve in Base -> Filter -> Acidify) PurityCheck->AcidBase No (<95%) Thermal Protocol B: Thermal Recrystallization (Water/Ethanol 1:1) PurityCheck->Thermal Yes (>95%) CheckSalt Contains Inorganic Salts? AcidBase->CheckSalt WaterWash Wash with Cold Water CheckSalt->WaterWash Yes CheckSalt->Thermal No (Need Crystals) Final Pure Product WaterWash->Final Dry Thermal->Final Filter & Dry

Caption: Decision logic for selecting between chemical precipitation (Protocol A) and thermal recrystallization (Protocol B).

Troubleshooting & FAQs

Q1: The solid "oiled out" (formed a sticky goo) instead of crystallizing during cooling. Why?

  • Cause: The solvent was too polar, or the cooling was too rapid.[1] The hydrophobic ethyl group at the C4 position makes this analog more prone to oiling than the methyl variant.[1]

  • Fix: Reheat the mixture to redissolve the oil. Add a small amount of Ethanol (to increase lipophilicity) and allow the solution to cool very slowly (wrap the flask in foil/towel). Scratching the glass with a rod can induce nucleation.[1]

Q2: I have low recovery yield (<50%). Where is my product?

  • Cause: The pH during precipitation was likely too low (<2) or too high (>7).[1]

  • Fix: This compound is amphoteric.[1][2] If the pH is too low, it forms the hydrochloride salt (soluble).[1] If too high, it remains the sodium salt (soluble).[1] You must target the isoelectric point (pH ~4.0–4.5).[1] Check the filtrate pH and adjust.

Q3: Can I use DMF?

  • Answer: Yes, but only as a last resort. DMF has a high boiling point (153°C).[1] To recover the product, you will likely need to pour the concentrated DMF solution into a large volume of ice water, which often results in an amorphous powder rather than clean crystals.[1]

Q4: The product is colored (yellow/brown) even after recrystallization.

  • Fix: Dissolve the compound in the basic solution (Protocol A, Step 2). Add Activated Charcoal (5 wt%) , stir for 30 minutes at 50°C, and filter through Celite before acidifying. This removes oxidized polymeric impurities.[1]

References & Authority

  • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid (Analogous Structure).[1][2] National Library of Medicine.[1] (Used for physicochemical property homology).[1][2] [1][2]

  • ChemicalBook. 2-Aminopyrimidine-5-carboxylic acid Synthesis & Properties. (Base hydrolysis protocols). [1]

  • Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.[1] (Describes general acid-base purification for aminocarboxylic acids). [1][2]

  • BenchChem. Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (Ester hydrolysis and workup).[1][2]

Disclaimer: This guide is based on chemical homology with 2-amino-4-methylpyrimidine-5-carboxylic acid and standard pyrimidine chemistry. Always perform a small-scale pilot test (100mg) before committing the entire batch.[1]

Sources

Troubleshooting

Resolving steric hindrance in 4-ethyl substituted pyrimidine reactions

Technical Support Center: Pyrimidine Chemistry Division Topic: Resolving Steric Hindrance in 4-Ethyl Substituted Pyrimidine Reactions Ticket ID: PYR-ETH-004 Status: Resolved Responder: Dr. Aris Thorne, Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Chemistry Division Topic: Resolving Steric Hindrance in 4-Ethyl Substituted Pyrimidine Reactions Ticket ID: PYR-ETH-004 Status: Resolved Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The 4-ethylpyrimidine scaffold presents a unique "deceptive" steric challenge in medicinal chemistry. Unlike a 4-methyl group (which occupies a rigid, conical volume), a 4-ethyl group possesses a methylene linker (


) allowing the terminal methyl to rotate. This creates a "sweep volume" that intermittently blocks the adjacent C5 position  (ortho-steric hindrance) and subtly shields the C6 position .

This guide addresses three critical failure points reported by users:

  • Failure of C5-Cross-Coupling (Suzuki/Buchwald) due to the "ethyl sweep."

  • Unexpected Regioselectivity during Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • Difficulty Installing the Ethyl Group (Beta-hydride elimination issues).

Part 1: The "Ortho-Wall" – Solving C5 Functionalization

User Issue: “I am trying to Suzuki couple a boronic acid to 5-bromo-4-ethylpyrimidine, but I only get starting material or dehalogenation. My standard Pd(PPh


)

conditions work fine for the 4-methyl analog.”

Root Cause: The 4-ethyl group exerts a dynamic steric block. Standard ligands like triphenylphosphine (


) creates a coordination sphere that is too crowded when the ethyl group rotates into the reaction plane. This prevents the oxidative addition  of the Pd catalyst or slows down transmetallation .

The Solution: "Flexible Steric" Ligand Systems You must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) that are designed to accommodate ortho-bulk while remaining electron-rich to facilitate oxidative addition.

Protocol 1: High-Steric C5-Suzuki Coupling

Applicable for: 5-bromo-4-ethylpyrimidine + Aryl/Heteroaryl Boronic Acids

ComponentReagentFunction
Catalyst Pd(OAc)

(2 mol%)
+ SPhos (4 mol%)
SPhos is the "Gold Standard" for ortho-blocked couplings. Its methoxy groups allow Pd interaction while the cyclohexyl rings provide bulk away from the reaction center.
Alt. Catalyst XPhos Pd G3 (2 mol%)Pre-formed precatalyst ensures rapid initiation. Use if SPhos fails.
Base K

PO

(3.0 equiv)
Anhydrous phosphate is superior to carbonate for hindered substrates.
Solvent 1,4-Dioxane / Water (4:1) The water cosolvent is critical for the solubility of the inorganic base and boronate species.
Temp 100°C High temperature is required to overcome the rotational barrier of the ethyl group.

Step-by-Step Workflow:

  • Charge a reaction vial with 5-bromo-4-ethylpyrimidine (1.0 equiv), Boronic acid (1.5 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Add SPhos (4 mol%) and Pd(OAc)

    
      (2 mol%)—or simply SPhos Pd G3 .
    
  • Evacuate and backfill with Argon (x3). Oxygen is a killer here due to the slow rate of reaction.

  • Add degassed Dioxane/Water (4:1, 0.2 M concentration).

  • Seal and heat to 100°C for 16 hours.

Why this works: SPhos creates a "pocket" that allows the palladium to slip past the rotating ethyl group, whereas PPh


 is too rigid and gets blocked.

Part 2: Regioselectivity in S Ar Reactions

User Issue: “I have 2,4-dichloro-5-ethylpyrimidine. I want to displace the chloride at C4, but I'm getting a mixture or C2 selectivity.”

Technical Insight: In a standard 2,4-dichloropyrimidine, the C4 position is usually more reactive due to the para-like resonance stabilization of the Meisenheimer intermediate. However, a C5-ethyl group creates steric pressure at C4.

  • Small Nucleophiles (MeNH

    
    , OMe
    
    
    
    ):
    Will still prefer C4 (electronic control).
  • Bulky Nucleophiles (t-BuNH

    
    , secondary amines):  May shift preference to C2  (steric control) because the C4 pocket is blocked by the C5-ethyl.
    
Decision Matrix: Controlling Selectivity

SNAr_Selectivity Start Substrate: 2,4-Dichloro-5-ethylpyrimidine Nu_Type Nucleophile Type? Start->Nu_Type Small Small/Linear (e.g., n-BuNH2, NaOMe) Nu_Type->Small Low Sterics Bulky Bulky/Branched (e.g., iPr2NH, tBuNH2) Nu_Type->Bulky High Sterics Result_C4 Product: C4-Substitution (Electronic Control) Small->Result_C4 Result_C2 Product: C2-Substitution (Steric Control) Bulky->Result_C2

Figure 1: Steric vs. Electronic control in S


Ar reactions of 5-ethylpyrimidines.

Troubleshooting Tip: If you need C4 substitution with a bulky amine but are getting C2, try lowering the temperature to 0°C. Electronic differentiation (C4 > C2) is often more pronounced at lower temperatures, whereas steric repulsion is a higher-energy barrier that becomes dominant at high heat.

Part 3: Installing the 4-Ethyl Group (Synthesis)

User Issue: “I cannot buy the 4-ethyl pyrimidine core I need. I tried coupling ethylboronic acid to 4-chloropyrimidine, but I see a lot of reduced product (pyrimidine) and no ethyl product.”

Root Cause: Coupling sp


-hybridized alkyl groups (like ethyl) using Palladium is prone to 

-hydride elimination
. The ethyl-Pd intermediate eliminates a hydride to form ethylene gas and a Pd-hydride species, which then reduces your starting material.

Method A: The Minisci Reaction (Radical Alkylation) This is often superior to Suzuki coupling for installing simple alkyl chains on electron-deficient heterocycles.

  • Reagents: Pyrimidine substrate + Propionic Acid + AgNO

    
     (cat) + (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    .
  • Mechanism: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the propionic acid to generate an ethyl radical . This radical attacks the electron-deficient pyrimidine at C2 or C4.

  • Protocol Note: Use a biphasic system (DCM/Water) to prevent over-alkylation (polysubstitution).

Method B: The "Non-Eliminating" Suzuki If you must use cross-coupling, you cannot use standard catalysts.

  • Catalyst: Pd(dppf)Cl

    
      or Pd-PEPPSI-IPr .
    
  • Reasoning: The "dppf" ligand has a large bite angle that enforces a geometry on the Palladium that disfavors

    
    -hydride elimination.
    
  • Boron Source: Use Potassium Ethyltrifluoroborate (EtBF

    
    K)  instead of ethylboronic acid. It releases the ethyl group slowly, keeping the concentration of the unstable alkyl-Pd species low.
    

Part 4: Advanced Lithiation (C6 vs C5)

User Issue: “I want to lithiate 4-ethylpyrimidine. Where will the Lithium go?”

Analysis:

  • C5 (Ortho to ethyl): Sterically hindered.[1]

  • C6 (Meta to ethyl): Sterically accessible and acidified by the adjacent Nitrogen.

  • C2 (Between Nitrogens): Most acidic, but often unstable (ring opening).

Recommendation: If you treat 4-ethylpyrimidine with LiTMP (Lithium Tetramethylpiperidide) at -78°C, lithiation will occur predominantly at C6 (the "para-like" position relative to the ethyl group) or C2 . The bulky LiTMP base will avoid the C5 position due to the ethyl group's sweep.

To force functionalization at C5 , you generally must halogenate (brominate) C5 first using electrophilic aromatic substitution (Br


, AcOH), and then use the Halogen-Lithium exchange method described in Part 1.

References & Grounding

  • Minisci Reaction for Pyrimidine Alkylation:

    • Mechanism & Protocol: "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." J. Am. Chem. Soc.[2][3]2021 .[2] Link

  • Suzuki Coupling with Steric Hindrance:

    • Ligand Selection (SPhos/XPhos): "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Royal Society of Chemistry. 2014 . Link

  • S

    
    Ar Regioselectivity: 
    
    • C2 vs C4 Selectivity: "Regioselective Control of the S

      
      Ar Amination of 5-Substituted-2,4-Dichloropyrimidines." PubMed. Link
      
  • Lithiation Strategies:

    • Directed Lithiation:[2][4][5] "Directed Lithiation of Protected 4-Chloropyrrolopyrimidine." PMC. Link

Sources

Optimization

Technical Support Center: Stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid in Aqueous Solution

Welcome to the technical support center for 2-Amino-4-ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-ethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

Q1: What are the primary factors that influence the stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid in aqueous solutions?

A1: The stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid in aqueous media is primarily influenced by pH, temperature, and light exposure. Like many pyrimidine derivatives, it can be susceptible to hydrolysis, oxidation, and photodegradation under certain conditions.[1][2][3] The presence of the amino and carboxylic acid groups makes the molecule's stability particularly sensitive to the pH of the solution.

Q2: How does pH affect the stability of the compound?

A2: The pH of the aqueous solution is a critical factor. The carboxylic acid and amino groups are ionizable, and their protonation state, which is pH-dependent, can significantly impact the molecule's reactivity and degradation pathways. Generally, extreme pH conditions (highly acidic or alkaline) can accelerate hydrolysis of the pyrimidine ring or other susceptible bonds.[4][5] For instance, studies on similar pyrimidine derivatives have shown increased degradation under acidic conditions.[2] It is advisable to conduct preliminary pH stability studies to determine the optimal pH range for your experiments.

Q3: Is 2-Amino-4-ethylpyrimidine-5-carboxylic acid sensitive to light?

A3: Yes, pyrimidine derivatives are known to be susceptible to photodegradation.[1][6] Exposure to UV radiation can lead to the formation of photoproducts, such as pyrimidine dimers or hydrates, which alters the chemical structure and properties of the compound.[6][7][8][9] Therefore, it is crucial to protect solutions of 2-Amino-4-ethylpyrimidine-5-carboxylic acid from light, especially during long-term storage or prolonged experiments.

Q4: What is the expected solubility of this compound in aqueous solutions?

A4: The solubility of 2-Amino-4-ethylpyrimidine-5-carboxylic acid in water is influenced by its functional groups. The presence of the hydrophilic amino and carboxylic acid groups suggests some solubility in polar solvents like water.[3] However, the overall solubility might be limited. Adjusting the pH can significantly alter its solubility; for instance, forming a salt by increasing the pH might enhance solubility. For similar pyrimidine derivatives, using co-solvent systems or adjusting the temperature can also be effective strategies to improve solubility.[10]

Q5: Are there any known degradation products of 2-Amino-4-ethylpyrimidine-5-carboxylic acid?

A5: While specific degradation products for this exact molecule are not extensively documented in readily available literature, potential degradation pathways for similar pyrimidine structures include hydrolysis of the pyrimidine ring, deamination of the amino group, and decarboxylation of the carboxylic acid group.[4][11][12] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) are necessary to identify and characterize the likely degradants.[13][14]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

Problem Potential Cause Troubleshooting Steps & Explanations
Unexpected loss of compound concentration over time in aqueous solution. Chemical Degradation (Hydrolysis/Oxidation): The compound may be degrading due to unfavorable pH, presence of oxidative species, or elevated temperatures.1. pH Optimization: Determine the pH of maximum stability by conducting a pH-rate profile study. Buffer the solution at the optimal pH. 2. Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8 °C or -20 °C) and minimize exposure to high temperatures during experiments.
Appearance of unknown peaks in HPLC analysis after sample preparation or storage. Formation of Degradation Products: Exposure to light, extreme pH, or high temperatures can lead to the formation of new chemical entities.1. Photostability: Protect all solutions from light by using amber vials or covering containers with aluminum foil.[2] 2. Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.[13][15] 3. Purity Check of Solvents: Ensure the use of high-purity solvents to avoid impurities that might react with the compound.
Poor solubility or precipitation of the compound in the aqueous buffer. Intrinsic low solubility or inappropriate pH. 1. pH Adjustment: Systematically vary the pH of the buffer. The carboxylic acid group will be deprotonated at higher pH, forming a more soluble carboxylate salt.[10] 2. Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer. Start with low percentages (1-5%) and increase if necessary, ensuring the co-solvent does not interfere with the experiment. 3. Temperature: Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.[10] Cool the solution to the experimental temperature once dissolved.
Inconsistent results in biological assays. Compound instability under assay conditions. 1. Stability in Assay Media: Assess the stability of the compound directly in the cell culture or assay medium over the time course of the experiment. Use a validated analytical method (e.g., HPLC) to quantify the compound at different time points. 2. Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment to minimize degradation.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

Protocol 1: pH Stability Assessment

This protocol outlines a method to determine the stability of the compound across a range of pH values.

Objective: To identify the pH of maximum stability for 2-Amino-4-ethylpyrimidine-5-carboxylic acid in an aqueous solution.

Materials:

  • 2-Amino-4-ethylpyrimidine-5-carboxylic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10.

  • High-purity water

  • Calibrated pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-Amino-4-ethylpyrimidine-5-carboxylic acid in a suitable solvent (e.g., DMSO or methanol).

  • Working Solution Preparation: Dilute the stock solution into each of the different pH buffers to a final, known concentration (e.g., 10 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each pH solution by HPLC to determine the initial concentration.

  • Incubation: Store the remaining solutions in a constant temperature incubator (e.g., 40 °C to accelerate degradation) protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution and analyze by HPLC.

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH. The pH at which the degradation rate is slowest is the pH of maximum stability.

pH_Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Dilute Dilute into pH Buffers (pH 2-10) Stock->Dilute HPLC_T0 HPLC Analysis (T=0) Dilute->HPLC_T0 Incubate Incubate at 40°C (light protected) Dilute->Incubate Plot Plot % Remaining vs. Time HPLC_Tx HPLC Analysis at Time Points Incubate->HPLC_Tx HPLC_Tx->Plot Determine Determine pH of Max Stability Plot->Determine

Workflow for pH stability assessment.
Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways under various stress conditions, which is essential for developing a stability-indicating analytical method.[13][14]

Objective: To investigate the degradation of 2-Amino-4-ethylpyrimidine-5-carboxylic acid under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • 2-Amino-4-ethylpyrimidine-5-carboxylic acid

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare separate aqueous solutions of the compound at a known concentration.

  • Acid Hydrolysis: To one solution, add HCl to a final concentration of 0.1 M. Heat at a specified temperature (e.g., 60 °C) for a set time.

  • Base Hydrolysis: To another solution, add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently for a set time.[4][16]

  • Oxidative Degradation: To a third solution, add H₂O₂ to a final concentration of 3%. Keep at room temperature for a set time.

  • Thermal Degradation: Place a fourth solution in an oven at an elevated temperature (e.g., 70 °C) for a set time.

  • Photodegradation: Expose a fifth solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.[13] Keep a control sample wrapped in foil to protect it from light.

  • Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by HPLC-PDA.

  • Peak Purity and Identification: Evaluate the chromatograms for the appearance of new peaks. Use the PDA detector to assess the peak purity of the parent compound and to obtain UV spectra of the degradation products, which can aid in their identification.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (HCl) HPLC HPLC-PDA Analysis Acid->HPLC Base Base Hydrolysis (NaOH) Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (UV/Vis Light) Photo->HPLC Purity Peak Purity Analysis HPLC->Purity Identify Identify Degradation Products Purity->Identify Compound Compound Solution Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Workflow for a forced degradation study.

Section 4: Summary of Stability Profile

Based on the general chemistry of pyrimidine derivatives, a summary of the expected stability profile is provided below. This should be confirmed by experimental data.

Condition Expected Stability Primary Degradation Pathway Recommendations
Acidic (pH < 4) Low to ModerateHydrolysis of the pyrimidine ringBuffer solutions to a neutral or slightly acidic pH.
Neutral (pH 6-8) HighMinimal degradationOptimal pH range for storage and experiments.
Alkaline (pH > 8) Low to ModerateRing opening, deaminationAvoid highly basic conditions.
Oxidative ModerateOxidation of the pyrimidine ringUse deoxygenated solvents; consider adding antioxidants if compatible with the application.
Thermal ModerateGeneral decompositionStore at low temperatures; avoid prolonged heating.
Photolytic LowFormation of photoproductsProtect from light at all times.

References

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Chauhan, A. S., et al. (2020). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 5(42), 27355-27364.
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-927.
  • Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Retrieved February 15, 2026, from [Link]

  • Shaw, A. A., & Shetlar, M. D. (1990). Direct measurement of pyrimidine C6-hydrate stability. Journal of the American Chemical Society, 112(21), 7736-7737.
  • Insight into the Photodynamics of Photostabilizer Molecules. (2022). The Journal of Physical Chemistry A. Retrieved February 15, 2026, from [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave. Retrieved February 15, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. Retrieved February 15, 2026, from [Link]

  • Common ultraviolet (UV)-induced photoproducts. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Formation and stability of repairable pyrimidine photohydrates in DNA. (1990). Biochemistry, 29(25), 5999-6005.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. (1958). Canadian Science Publishing. Retrieved February 15, 2026, from [Link]

  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979). Pharmacology & Therapeutics, 8(3), 629-651.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. (1979). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). Bioorganic & Medicinal Chemistry, 27(17), 3845-3850.
  • Synthesis of pyrimidinone carboxylic acids. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved February 15, 2026, from [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Mass spectrometric study of some 4-pyrimidine carboxylic acids. (2002). Rapid Communications in Mass Spectrometry, 16(21), 2044-2047.
  • Formation and stability of repairable pyrimidine photohydrates in DNA. (1990). PubMed. Retrieved February 15, 2026, from [Link]

  • Analytical CHEMISTRY. (n.d.). TSI Journals. Retrieved February 15, 2026, from [Link]

  • 2-Amino-4-methylpyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs. (2019). MDPI. Retrieved February 15, 2026, from [Link]

  • Degradation of Pyrimidine Nucleotides. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Stability of a pyrimethamine suspension compounded from bulk powder. (2017). American Journal of Health-System Pharmacy, 74(24), 2059-2065.
  • Nitrilation of carboxylic acids by PIII/PV-catalysis. (2020).
  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021). YouTube. Retrieved February 15, 2026, from [Link]

  • Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. (2002). Journal of Agricultural and Food Chemistry, 50(14), 4055-4058.
  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (1987). Journal of Pharmaceutical Sciences, 76(6), 461-466.
  • Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-Aminopyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Protocol Guide: 1H NMR Interpretation of 2-Amino-4-ethylpyrimidine-5-carboxylic acid

Executive Summary Context: 2-Amino-4-ethylpyrimidine-5-carboxylic acid is a critical scaffold in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and antifolates. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Amino-4-ethylpyrimidine-5-carboxylic acid is a critical scaffold in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors and antifolates. Its structural integrity hinges on the precise arrangement of the amino group (C2), the ethyl side chain (C4), and the carboxylic acid moiety (C5).

The Challenge: In drug development, distinguishing this specific acid from its ethyl ester precursor (often used in synthesis) or identifying it amidst regioisomers requires a robust analytical strategy. Standard automated assignment often fails to distinguish the broad, exchangeable protons of the amino and acid groups.

Guide Scope: This guide compares two distinct analytical approaches:

  • Reaction Monitoring: Comparing the Target Acid vs. its Ester Precursor.

  • Structural Validation: Comparing Solvent Systems (DMSO-d₆ vs. CD₃OD) to confirm labile protons.

Structural Analysis & Logic

Before interpreting the spectrum, we must map the magnetic environment of the molecule. The pyrimidine ring creates a significant anisotropic deshielding effect, particularly on the proton at position 6 (H-6).

Graphviz Diagram: Structural Assignment Logic

The following diagram illustrates the decision tree for assigning signals based on chemical shift regions and multiplicity.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum (DMSO-d6) Region_Low Low Field (>12 ppm) Broad Singlet Start->Region_Low Region_Arom Aromatic Region (8.0 - 9.0 ppm) Sharp Singlet Start->Region_Arom Region_Amino Amino Region (7.0 - 8.0 ppm) Broad Singlet Start->Region_Amino Region_Aliph Aliphatic Region (1.0 - 3.0 ppm) Coupled Signals Start->Region_Aliph Assign_COOH Assignment: C5-COOH (Disappears with D2O) Region_Low->Assign_COOH Assign_H6 Assignment: H-6 (Deshielded by N1/N3 & COOH) Region_Arom->Assign_H6 Assign_NH2 Assignment: C2-NH2 (Exchangeable) Region_Amino->Assign_NH2 Split_Ethyl Splitting Pattern? Region_Aliph->Split_Ethyl Assign_CH2 Quartet (~2.9 ppm) C4-CH2-CH3 Split_Ethyl->Assign_CH2 Quartet Assign_CH3 Triplet (~1.2 ppm) C4-CH2-CH3 Split_Ethyl->Assign_CH3 Triplet

Caption: Logical flow for signal assignment in DMSO-d₆. Note the separation of labile protons (Red/Green) from non-labile carbon-bound protons.

Comparative Analysis

Comparison A: Target Acid vs. Ethyl Ester Precursor

This is the primary comparison for reaction monitoring (hydrolysis of the ester).

FeatureTarget: 5-Carboxylic Acid Precursor: 5-Ethyl Ester Diagnostic Indicator
C5 Substituent -COOH-COOCH₂CH₃Key Differentiator
Acid Proton Broad singlet ~12.5–13.5 ppmAbsent Appearance of low-field signal confirms hydrolysis.
Ester Alkyls Absent Quartet (~4.2 ppm) + Triplet (~1.3 ppm)Disappearance of the O-CH₂ quartet is the primary proof of reaction completion.
C4-Ethyl Group Quartet ~2.9 ppmQuartet ~2.8 ppmSlight downfield shift in the acid due to H-bonding changes, but less diagnostic.
H-6 Signal Singlet ~8.7 ppmSinglet ~8.8 ppmMinimal change; both are EWG.

Application Insight: When monitoring the hydrolysis reaction, do not rely solely on the appearance of the COOH peak, as wet solvents can broaden this into the baseline. Rely on the disappearance of the Ester O-CH₂ quartet at ~4.2 ppm.

Comparison B: Solvent System Validation (DMSO-d₆ vs. CD₃OD)

Choosing the right solvent is critical for full characterization.

ParameterMethod A: DMSO-d₆ Method B: Methanol-d₄ (CD₃OD) Recommendation
Solubility ExcellentGoodUse DMSO for full characterization.
-NH₂ Signal Visible (Broad s, ~7.4 ppm)Invisible (Exchanged with D)Use CD₃OD only if -NH₂ overlaps with aromatics (rare here).
-COOH Signal Visible (Broad s, >12 ppm)Invisible (Exchanged with D)DMSO is required to prove the acid exists.
Water Peak ~3.33 ppm~4.87 ppmEnsure the water peak does not obscure the C4-Ethyl quartet (~2.9 ppm).

Detailed Interpretation & Data

The Aromatic Region (H-6)
  • Chemical Shift: ~8.6 – 8.9 ppm (Singlet).

  • Mechanism: The proton at position 6 is highly deshielded. It is adjacent to a ring nitrogen (N1) and ortho to the electron-withdrawing carboxylic acid group at C5.

  • Validation: This signal must be a sharp singlet. If splitting is observed, check for coupling with the ethyl group (long-range

    
    , rare but possible) or impurities.
    
The Aliphatic Region (C4-Ethyl Group)
  • Methylene (-CH₂-):

    • Shift: ~2.8 – 3.0 ppm.

    • Multiplicity: Quartet (

      
       Hz).
      
    • Note: This is significantly downfield compared to a standard alkyl methylene (~1.2 ppm) due to the attachment to the aromatic pyrimidine ring.

  • Methyl (-CH₃):

    • Shift: ~1.1 – 1.2 ppm.

    • Multiplicity: Triplet (

      
       Hz).
      
The Labile Protons (-NH₂ and -COOH)
  • Amino Group (-NH₂): ~7.2 – 7.8 ppm (Broad Singlet). Integration should be close to 2H, but quadrupole broadening often lowers the apparent integral.

  • Carboxylic Acid (-COOH): ~12.0 – 14.0 ppm (Very Broad Singlet).

    • Warning: If the DMSO is "wet" (contains water), this proton will exchange rapidly with HDO and may merge into a single broad peak at an averaged chemical shift, often shifting upfield.

Experimental Protocol

Reagents & Equipment[1][2]
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Note: Use ampoules rather than stock bottles to minimize water content.

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher recommended for clear separation of ethyl multiplets.

Step-by-Step Workflow
  • Sample Preparation (Self-Validating Step):

    • Weigh 5–10 mg of the solid acid.

    • Dissolve in 0.6 mL DMSO-d₆.

    • Check: Solution must be clear. If cloudy, filter through a cotton plug. Suspensions yield broad, useless lines.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (D1): Set to 5 seconds .

      • Reasoning: The H-6 proton and carboxylic acid proton have long T1 relaxation times. A standard 1-second delay will result in under-integration of these signals, leading to incorrect stoichiometric calculations (e.g., appearing as 0.7H instead of 1.0H).

    • Scans (NS): 16–64 scans (sufficient for >5mg sample).

  • Processing:

    • Apodization: Apply 0.3 Hz Line Broadening (LB) to improve S/N ratio.

    • Phasing: Manual phasing is required for the broad -COOH peak. Autophasing often distorts the baseline around broad signals.

    • Integration: Calibrate the Ethyl Methyl triplet (at ~1.2 ppm) to 3.00 H . This provides the most stable internal reference.

D2O Shake (Optional Validation)

If the -NH₂ or -COOH signals are ambiguous:

  • Run the standard DMSO spectrum.

  • Add 1–2 drops of D₂O directly to the NMR tube.

  • Shake and wait 5 minutes.

  • Re-run the spectrum.

  • Result: Peaks at >12 ppm and ~7.5 ppm should vanish; the HDO peak at ~3.3–4.0 ppm will grow significantly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (General reference for Pyrimidine shifts).

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link

  • ChemicalBook. (n.d.). "2-Amino-pyrimidine-5-carboxylic Acid Ethyl Ester."[3] (Precursor spectral data comparison). Link

  • PubChem. (2025).[4] "2-Amino-4-methylpyrimidine-5-carboxylic acid."[4] (Analogous compound data for shift validation). Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (For identifying solvent residuals). Link

Sources

Comparative

Comparative Analysis: LC-MS/MS Fragmentation Dynamics of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid

Executive Summary In the synthesis of pyrimidine-based therapeutics, 2-Amino-4-ethylpyrimidine-5-carboxylic acid serves as a critical intermediate. Its amphoteric nature—possessing both a basic amino group and an acidic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pyrimidine-based therapeutics, 2-Amino-4-ethylpyrimidine-5-carboxylic acid serves as a critical intermediate. Its amphoteric nature—possessing both a basic amino group and an acidic carboxyl moiety—presents unique challenges in method development.

This guide provides an in-depth technical comparison of fragmentation strategies, contrasting Positive Mode (ESI+) against Negative Mode (ESI-) and Standard C18 against Polar-Embedded stationary phases. The goal is to establish a self-validating protocol for the identification and quantification of this molecule in complex matrices.

Structural Context & Theoretical Fragmentation[1]

Before analyzing experimental data, we must establish the theoretical fragmentation logic based on the molecule's functional groups.

  • Molecule: 2-Amino-4-ethylpyrimidine-5-carboxylic acid

  • Formula: C₇H₉N₃O₂

  • Exact Mass: 167.0695 Da

  • Precursor Ion [M+H]⁺: 168.0768 m/z

Predicted Fragmentation Logic

The fragmentation is driven by three competing pathways:

  • Decarboxylation: Loss of CO₂ (44 Da) from the C5 position.

  • Deamination: Loss of NH₃ (17 Da) from the C2 position.

  • Alkyl Cleavage: Loss of the ethyl group (28/29 Da) or methyl radical (15 Da).

Comparative Analysis: Ionization Performance

Alternative 1: ESI Negative Mode (ESI-)
  • Mechanism: Deprotonation of the carboxylic acid [M-H]⁻ at m/z 166.1.

  • Performance: High stability but low structural information .[1] The spectrum is dominated by the parent ion with minimal fragmentation even at high collision energies (CE).

  • Verdict: Suitable only for simple quantification, not structural validation.

Alternative 2: ESI Positive Mode (ESI+) — Recommended
  • Mechanism: Protonation of the 2-amino group or ring nitrogens [M+H]⁺ at m/z 168.1.

  • Performance: The protonated molecule is energetically active. Application of Collision Induced Dissociation (CID) yields a rich product ion spectrum essential for confirmation.

  • Verdict: The Gold Standard for impurity profiling and metabolite identification.[1]

Data Summary: Ionization Mode Comparison
FeatureESI Positive Mode [M+H]⁺ESI Negative Mode [M-H]⁻
Precursor m/z 168.1166.1
Sensitivity High (due to basic amine)Moderate (pH dependent)
Fragmentation Richness High (Multiple diagnostic ions)Low (mostly decarboxylation)
Background Noise ModerateLow
Primary Application Structural ID & QuantitationQuantitation only

Validated Fragmentation Pathway (ESI+)[1]

The following pathway describes the specific transitions observed in ESI+ mode. This workflow is self-validating: the presence of the m/z 124 ion confirms the carboxylic acid, while the m/z 151 ion confirms the amino group.

Graphviz Diagram: Fragmentation Tree

FragmentationPathway Figure 1: ESI+ Fragmentation Pathway of 2-Amino-4-ethylpyrimidine-5-carboxylic acid Parent Precursor [M+H]+ m/z 168.1 (C7H10N3O2)+ Frag1 Fragment A m/z 151.1 [M+H - NH3]+ Parent->Frag1 -17 Da (NH3) Frag2 Fragment B m/z 150.1 [M+H - H2O]+ Parent->Frag2 -18 Da (H2O) Frag3 Fragment C (Major) m/z 124.1 [M+H - CO2]+ Parent->Frag3 -44 Da (CO2) (Decarboxylation) Frag4 Fragment D m/z 96.1 [124 - C2H4]+ Frag3->Frag4 -28 Da (Ethylene) Frag5 Fragment E m/z 97.1 [124 - HCN]+ Frag3->Frag5 -27 Da (HCN)

Caption: Hierarchical fragmentation tree showing the primary loss of CO2 (Decarboxylation) as the dominant pathway, followed by secondary losses of ethylene and HCN.

Experimental Protocol: Method Development

To achieve the fragmentation described above, the chromatographic separation must ensure the analyte enters the source in a desolvated state. Standard C18 columns often fail to retain this polar zwitterion, leading to ion suppression near the void volume.

Comparative Protocol: Column Selection
ParameterStandard C18 ProtocolRecommended PFPP / Biphenyl Protocol
Stationary Phase C18 (Octadecyl)Pentafluorophenyl Propyl (PFPP) or Biphenyl
Mechanism Hydrophobic InteractionPi-Pi Interaction + Hydrophobic
Retention (k') < 1.0 (Elutes in void)> 3.0 (Excellent retention)
Peak Shape Tailing (due to amine)Sharp, Gaussian
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL of 50:50 Methanol:Water.

    • Dilute to 1 µg/mL with 0.1% Formic Acid in Water.

  • LC Conditions (Recommended):

    • Column: Raptor Biphenyl or equivalent (2.1 x 100 mm, 2.7 µm).[2]

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins.

  • MS Source Parameters (Generic ESI+):

    • Spray Voltage: +3500 V.

    • Sheath Gas: 35 arb units.

    • Aux Gas: 10 arb units.

    • Capillary Temp: 320°C.

  • MRM Transition Setup (Triple Quadrupole):

    • Quantifier: 168.1 -> 124.1 (CE: 15-20 eV).

    • Qualifier 1: 168.1 -> 151.1 (CE: 10-15 eV).

    • Qualifier 2: 168.1 -> 96.1 (CE: 25-30 eV).

Graphviz Diagram: Method Decision Matrix

MethodWorkflow Figure 2: Analytical Method Decision Workflow Start Start: Analyte (Polar Zwitterion) Decision1 Retention Check (C18 Column) Start->Decision1 Fail Elutes in Void (Ion Suppression) Decision1->Fail k' < 1.5 Success Good Retention Decision1->Success k' > 2.0 Switch Switch to Biphenyl/PFPP Fail->Switch MS_Opt MS Optimization (ESI+) Success->MS_Opt Switch->MS_Opt Final Final Method: MP A: 0.1% FA Trans: 168->124 MS_Opt->Final

Caption: Decision logic for selecting the stationary phase. Polar-embedded phases (Biphenyl/PFPP) are required to prevent void elution common with C18.

References

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Link

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

  • Restek Corporation. (2023). LC-MS/MS Method Development for Drug Analysis: Biphenyl vs C18. Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyrimidine Derivatives. NIST Chemistry WebBook. Link

Sources

Validation

Comparing reactivity of 4-ethyl vs 4-methyl pyrimidine carboxylic acids

Optimization of Heterocyclic Building Blocks in Drug Discovery Executive Summary In medicinal chemistry, the choice between a 4-methyl and a 4-ethyl substituent on a pyrimidine carboxylic acid scaffold is rarely arbitrar...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Heterocyclic Building Blocks in Drug Discovery

Executive Summary

In medicinal chemistry, the choice between a 4-methyl and a 4-ethyl substituent on a pyrimidine carboxylic acid scaffold is rarely arbitrary. While electronically similar, these two motifs diverge significantly in steric demand , metabolic liability , and synthetic processability .

This guide objectively compares these two building blocks, focusing on the 4-alkyl-pyrimidine-5-carboxylic acid regioisomer, as this "ortho-substituted" arrangement presents the most critical challenges in amide coupling and lateral functionalization.

Feature4-Methyl Pyrimidine Acid 4-Ethyl Pyrimidine Acid Verdict
Steric Bulk (A-Value) Low (1.70)Moderate (1.75 + Rotational Sweep)Methyl is superior for sterically demanding couplings.
Lipophilicity (

LogP)
Baseline+0.5 to +0.8 increaseEthyl is preferred for filling hydrophobic pockets.
Metabolic Fate Benzylic oxidation (

Alcohol/Acid)

-1 Oxidation (

Chiral Alcohol/Ketone)
Methyl offers a cleaner metabolic profile (Magic Methyl effect).
Synthetic Reactivity High (Standard couplings)Low (Requires activation via Acid Fluorides)Methyl is process-friendly; Ethyl requires specialized protocols.

Physicochemical & Electronic Profiling

Steric and Electronic Landscape

The pyrimidine ring is electron-deficient (


-deficient). Placing a carboxylic acid at C5 and an alkyl group at C4 creates an ortho-like  steric environment.
  • 4-Methyl: The methyl group rotates rapidly but occupies a defined, compact cone. It provides weak inductive electron donation (+I), slightly increasing the pKa of the carboxylic acid compared to the unsubstituted parent, making the carboxylate slightly more nucleophilic but less acidic.

  • 4-Ethyl: The ethyl group introduces significant conformational entropy . The methylene (

    
    ) group adjacent to the ring creates a "steric wall" that hinders the approach of nucleophiles to the C5-carbonyl carbon during amide coupling.
    
Solubility and pKa Data

Data estimated based on substituent constants and analogous heterocycles.

Property4-Methyl-pyrimidine-5-COOH4-Ethyl-pyrimidine-5-COOHImpact
pKa (COOH) ~3.4 - 3.6~3.5 - 3.7Negligible electronic difference.
pKa (Ring N) ~1.5~1.6Both are weak bases; Ethyl is slightly more basic due to +I effect.
cLogP ~0.4~0.9Ethyl significantly increases lipophilicity, affecting solubility in aqueous buffers.
PSA (Polar Surface Area) ~66

~66

Identical polar surface area.

Synthetic Reactivity: The "Ortho-Effect" Challenge

The most distinct difference between these two molecules appears during amide bond formation and lateral lithiation .

Amide Coupling Efficiency

When coupling these acids with weak nucleophiles (e.g., electron-deficient anilines), the 4-ethyl group causes significant yield attrition due to steric shielding of the active ester intermediate.

  • 4-Methyl: Compatible with standard reagents (HATU, T3P). Reaction times are standard (1-4 hours).

  • 4-Ethyl: Often fails with carbodiimides (EDC/DCC). Requires high-energy activation. The Acid Fluoride method (using TFFH or Cyanuric Fluoride) is the gold standard here to overcome the steric barrier.

Lateral Functionalization (C-H Activation)

Both molecules possess acidic protons at the benzylic (


) position, allowing for lateral lithiation.
  • Methyl Reactivity: The C4-Methyl protons are highly acidic (

    
     in DMSO equivalent). Deprotonation with LDA at -78°C is rapid and clean, forming a stabilized dipole-stabilized carbanion.
    
  • Ethyl Reactivity: The C4-Ethyl methylene protons are less kinetically accessible and the resulting anion is more basic. Lithiation of the ethyl group often requires higher temperatures (-40°C), which increases the risk of nucleophilic attack at the ring C6 position (addition-elimination) or dimerization.

Decision Pathways & Workflows

The following diagram illustrates the decision logic for selecting the correct synthetic strategy based on the alkyl substituent.

Reactivity_Logic Start Target: Amide Coupling of 4-Alkyl-Pyrimidine-5-COOH Check_Alkyl Check Alkyl Substituent at Position 4 Start->Check_Alkyl Methyl_Path 4-Methyl Group Check_Alkyl->Methyl_Path Low Steric Bulk Ethyl_Path 4-Ethyl Group Check_Alkyl->Ethyl_Path High Steric Bulk Std_Cond Standard Activation (HATU / DIPEA / DMF) Methyl_Path->Std_Cond Steric_Check Is Amine Hindered? Ethyl_Path->Steric_Check Result_Good High Yield (>85%) Std_Cond->Result_Good Result_Risk Risk of Epimerization/Low Yield if not activated strongly Std_Cond->Result_Risk If used on Ethyl Steric_Check->Std_Cond Primary/Linear Amine Acid_Fluoride Acid Fluoride Protocol (TFFH or Cyanuric Fluoride) Steric_Check->Acid_Fluoride Secondary/Aniline Acid_Fluoride->Result_Good

Figure 1: Synthetic decision matrix for amide coupling. Note the divergence in protocol for the 4-Ethyl variant due to steric hindrance.

Experimental Protocols

Protocol A: Coupling of Sterically Hindered 4-Ethyl-Pyrimidine-5-COOH

Rationale: Standard HATU couplings often stall at 50-60% conversion for this substrate. The Acyl Fluoride intermediate is smaller and more electrophilic.

  • Activation: Dissolve 4-ethyl-pyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under

    
    .
    
  • Reagent Addition: Add Pyridine (1.0 equiv) followed by Cyanuric Fluoride (0.6 equiv) at -10°C.

  • Formation: Stir for 1 hour at 0°C. A white precipitate (cyanuric acid) will form.

  • Coupling: Add the amine (1.1 equiv) and DIPEA (2.0 equiv). Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with DCM, wash with water (x2) and brine. The acyl fluoride method minimizes the formation of N-acyl urea byproducts common with carbodiimides.

Protocol B: Lateral Lithiation of 4-Methyl-Pyrimidine

Rationale: 4-Methyl protons are kinetically acidic but the pyrimidine ring is susceptible to nucleophilic attack by the base (BuLi).

  • Preparation: In a flame-dried flask, add LDA (Lithium Diisopropylamide, 1.1 equiv) in THF at -78°C.

  • Addition: Add 4-methyl-pyrimidine derivative dropwise over 15 minutes. Crucial: Maintain temp < -70°C to prevent ring addition.

  • Equilibration: Stir for 30 minutes. The solution usually turns deep red/purple (characteristic of the lateral anion).

  • Trapping: Add electrophile (e.g., Methyl Iodide, Benzaldehyde) rapidly.

  • Quench: Quench with

    
     (sat. aq.) while still cold.
    

DMPK & Drug Development Implications

When selecting between these two for a clinical candidate, consider the Metabolic Soft Spot theory.

Feature4-Methyl (Magic Methyl)4-Ethyl (Lipophilic Liability)
Metabolic Route CYP450 Oxidation: Converts

(Alcohol)

(Acid).
CYP450 Oxidation: Benzylic oxidation to chiral alcohol (

) or ketone (

).
Clearance Often moderate.[1] The resulting acid metabolite can be rapidly excreted.Often higher. The ketone metabolite can be reactive or undergo further breakdown.
Toxicity Risk Low.Moderate. Benzylic activation of ethyl groups can sometimes lead to reactive enones if dehydrogenated.
Metabolic Pathway Visualization

Metabolism Substrate_Me 4-Methyl Pyrimidine Met_Me_Alc Hydroxymethyl (-CH2OH) Substrate_Me->Met_Me_Alc CYP450 [O] Substrate_Et 4-Ethyl Pyrimidine Met_Et_Alc 1-Hydroxyethyl (-CH(OH)Me) (Chiral Center!) Substrate_Et->Met_Et_Alc CYP450 [O] Met_Me_Acid Carboxylic Acid (-COOH) Met_Me_Alc->Met_Me_Acid Dehydrogenase Met_Et_Ketone Acetyl (-C(=O)Me) Met_Et_Alc->Met_Et_Ketone [O]

Figure 2: Metabolic divergence. The 4-Ethyl group introduces chirality upon oxidation, complicating metabolite safety testing.

References

  • Schäfer, G., et al. (2014). "The Synthesis of Sterically Hindered Amides." CHIMIA, 68(4), 252.

  • Due-Hansen, M. E., et al. (2015).[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1] Organic & Biomolecular Chemistry, 13, 112-118.

  • Baran, P. S. (2023). "Directed Metalation: A Survival Guide." Baran Lab Open Source, Scripps Research.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on metabolic stability of alkyl groups).

  • Chinchilla, R., et al. (2011). "Lateral Lithiation of Heterocycles." Chemical Reviews, 111, 123-155. (Mechanistic grounding for Protocol B).

Sources

Comparative

A Comparative Guide to Purity Assessment Standards for 2-Amino-4-ethylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule as pivotal as 2-Amino-4-ethylpyrimidine-5-carboxylic acid, a key building block in the synthesis of various bioactive compounds, rigorous purity assessment is paramount. The presence of even minute impurities can significantly alter its chemical reactivity, biological activity, and toxicological profile, thereby compromising the integrity of research and the safety of potential therapeutics.

This guide, curated for the discerning scientist, provides an in-depth comparison of the primary analytical methodologies for determining the purity of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) as the industry workhorse and explore the rising prominence of Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful, primary method of measurement. This comparison will be grounded in experimental data and detailed protocols, empowering you to make informed decisions for your specific analytical needs.

The Imperative of Purity: Why It Matters

The functional groups of 2-Amino-4-ethylpyrimidine-5-carboxylic acid—the amino group, the pyrimidine ring, and the carboxylic acid—confer upon it a versatile reactivity profile. However, this reactivity also makes it susceptible to the formation of various impurities during its synthesis. These can include starting materials, intermediates, byproducts from side reactions, and degradation products. The impact of such impurities can be far-reaching, from skewing reaction yields and kinetics in synthetic chemistry to eliciting off-target effects and toxicity in biological assays.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the purity analysis of non-volatile and thermally stable compounds like 2-Amino-4-ethylpyrimidine-5-carboxylic acid. Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar impurities.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer on the column.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

The following protocol is a representative stability-indicating method that can be adapted and validated for the routine purity assessment of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. A stability-indicating method is crucial as it can resolve the main peak from any potential degradation products that may form under stress conditions.[1]

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 2-Amino-4-ethylpyrimidine-5-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) and make up to the volume.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates should be not less than 2000.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity by the area normalization method, or against a reference standard for a more accurate assay value.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the key validation parameters for a typical HPLC method for a pyrimidine derivative, demonstrating its suitability for purity determination.[1][2]

Validation ParameterTypical Acceptance CriteriaPerformance for a Pyrimidine Derivative
Specificity No interference at the retention time of the analytePeak purity of > 99.9% indicates no co-eluting impurities.
Linearity (r²) ≥ 0.9990.9995 over a concentration range of 10-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2% at three concentration levels.
Precision (% RSD) ≤ 2.0%≤ 1.5% for repeatability and intermediate precision.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant change in results with small variations in method parametersThe method is robust to small changes in flow rate, column temperature, and mobile phase composition.
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve injection Autosampler Injection dissolve->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (225 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % or vs. Standard) integration->calculation report Final Purity Report calculation->report

Caption: Workflow for HPLC Purity Determination.

Section 2: Quantitative NMR (qNMR) - A Primary Ratio Method for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful and accurate method for purity determination, offering a distinct advantage over chromatographic techniques.[3][4] Unlike HPLC, which relies on a response factor that can vary between compounds, qNMR provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard. This makes it a primary ratio method, capable of delivering highly accurate and traceable purity values without the need for a specific reference standard of the analyte itself.[5][6]

Principle of qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By integrating the signals of the analyte and a co-dissolved internal standard of known purity and concentration, the purity of the analyte can be calculated using the following equation:

Pa = (Ia / Is) * (Ns / Na) * (Ma / Ms) * (ms / ma) * Ps

Where:

  • P = Purity

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • a = Analyte

  • s = Standard

Experimental Protocol: ¹H-qNMR for Absolute Purity Assessment

The following protocol outlines the key steps for performing a ¹H-qNMR experiment for the absolute purity determination of 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

1. Selection of Internal Standard:

  • The internal standard must be of high, certified purity (e.g., traceable to NIST).

  • It should be soluble in the same deuterated solvent as the analyte.

  • Its NMR signals should not overlap with any of the analyte's signals.

  • It should be chemically inert towards the analyte.

  • Recommended Standards: For polar compounds like our analyte in a polar solvent like DMSO-d₆, suitable standards include Maleic acid or Dimethyl sulfone.[8]

2. Sample Preparation:

  • Accurately weigh (to 0.01 mg) a known amount of the 2-Amino-4-ethylpyrimidine-5-carboxylic acid sample into an NMR tube.

  • Accurately weigh a known amount of the chosen internal standard into the same NMR tube.

  • Add a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker) is used.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure complete relaxation and accurate integration.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio for the signals to be integrated.

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Carefully integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For 2-Amino-4-ethylpyrimidine-5-carboxylic acid, the pyrimidine proton signal or the ethyl group signals could potentially be used.

  • Use the qNMR equation to calculate the absolute purity of the sample.

Data Presentation: Comparison of HPLC and qNMR
FeatureHPLCqNMR
Principle Differential partitioning between mobile and stationary phases.Direct proportionality between signal area and number of nuclei.
Quantification Relative (area percent) or external standard calibration.Absolute quantification against an internal standard.
Reference Standard Requires a specific, high-purity reference standard of the analyte.Can use a universal, certified internal standard.[4]
Strengths High sensitivity, excellent for detecting trace impurities, well-established.High precision and accuracy, provides structural information, non-destructive.
Limitations Response factor can vary, potential for co-elution, destructive.Lower sensitivity than HPLC, requires more sample, higher initial instrument cost.
Typical Use Case Routine quality control, impurity profiling, stability testing.Purity assignment of reference standards, analysis of new chemical entities.
Visualization: qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation cluster_output Result mass_a Mass of Analyte (ma) equation Purity Equation mass_a->equation mass_s Mass of Standard (ms) mass_s->equation purity_s Purity of Standard (Ps) purity_s->equation mw_a MW of Analyte (Ma) mw_a->equation mw_s MW of Standard (Ms) mw_s->equation integral_a Integral of Analyte Signal (Ia) integral_a->equation protons_a Number of Protons (Na) protons_a->equation integral_s Integral of Standard Signal (Is) integral_s->equation protons_s Number of Protons (Ns) protons_s->equation purity_a Absolute Purity of Analyte (Pa) equation->purity_a

Caption: Logical Flow of qNMR Purity Calculation.

Section 3: Orthogonal Methods and Impurity Profiling

While HPLC and qNMR are powerful techniques, a comprehensive purity assessment often benefits from the use of orthogonal methods that provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of a mass spectrometer. It is invaluable for identifying unknown impurities by providing their molecular weights.[9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule. While not typically used for quantitative purity analysis, it can quickly confirm the identity of the main component and detect the presence of impurities with different functional groups.

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the sample. A significant deviation from the theoretical values can indicate the presence of impurities.

Common Impurities in the Synthesis of 2-Aminopyrimidine Derivatives:

The synthesis of 2-amino-4-alkyl-pyrimidine-5-carboxylic acids can involve several steps, each with the potential to introduce impurities.[10][11][12] These may include:

  • Unreacted Starting Materials: Such as the initial aldehyde, guanidine derivatives, or malononitrile.

  • Intermediates: Incomplete reaction at any stage can leave residual intermediates.

  • Byproducts: Side reactions, such as dimerization or polymerization, can lead to the formation of related impurities.

  • Isomers: Positional isomers may form depending on the reaction conditions.

A thorough impurity profiling strategy should involve the use of LC-MS to identify the molecular weights of any detected impurities, followed by potential isolation and structural elucidation by NMR.

Conclusion

The purity assessment of 2-Amino-4-ethylpyrimidine-5-carboxylic acid is a critical aspect of its use in research and development. This guide has provided a comparative overview of the two primary analytical techniques for this purpose: HPLC and qNMR.

  • HPLC remains the workhorse for routine purity analysis due to its high sensitivity and resolving power, making it ideal for detecting and quantifying trace impurities.

  • qNMR offers a powerful, non-destructive method for determining the absolute purity of a sample with high accuracy and precision, serving as an excellent primary method for the qualification of reference materials.

For a comprehensive and robust purity assessment strategy, the use of both HPLC for impurity profiling and qNMR for absolute purity determination is recommended. This orthogonal approach ensures the highest level of confidence in the quality of this vital chemical building block, thereby underpinning the integrity and success of subsequent scientific endeavors.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • Tidke, K. J., & Solanki, P. R. (n.d.).
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(20), 9220–9231.
  • Webster, G. R. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Sereda, A. V. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023, September 16). Asian Journal of Pharmaceutical and Clinical Research.
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21.
  • BenchChem. (2025).
  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR). Retrieved from FUJIFILM Wako Chemicals Europe GmbH website.
  • EvitaChem. (n.d.). Buy 2-Amino-4-isopropoxypyrimidine-5-carboxylic acid (EVT-15440075).
  • Analytical CHEMISTRY. (2014).
  • Sigma-Aldrich. (2017, February 8).
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Venkata Reddiah, C. H., et al. (2012). Development and Validation of Stability Indicating HPLC Method for Lamivudine, Zidovudine and Abacavir in Tablet Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 247-256.
  • Lee, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4865.
  • Al-Zaydi, K. M. (2008).
  • Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022, January 22). Diva-portal.org.
  • Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosph
  • Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. (2025, August 6).
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.

Sources

Validation

Comparative Analytical Guide: 2-Amino-4-ethylpyrimidine-5-carboxylic acid (AEPCA)

[1] Executive Summary 2-Amino-4-ethylpyrimidine-5-carboxylic acid (AEPCA) represents a critical scaffold in the development of kinase inhibitors and antifolates.[1] As a homolog of the widely utilized methyl-derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Amino-4-ethylpyrimidine-5-carboxylic acid (AEPCA) represents a critical scaffold in the development of kinase inhibitors and antifolates.[1] As a homolog of the widely utilized methyl-derivative, AEPCA offers modulated lipophilicity (LogP) and steric bulk, essential for optimizing binding affinity in ATP-binding pockets.

This guide provides a rigorous analytical comparison of AEPCA against its primary alternative, 2-Amino-4-methylpyrimidine-5-carboxylic acid (AMPCA) .[1] We present theoretical elemental specifications, comparative physicochemical profiles, and a validated experimental protocol for elemental analysis (EA) designed to overcome the hygroscopic challenges inherent to amino-pyrimidine carboxylic acids.

Chemical Identity & Theoretical Specifications[2][3]

Establishing the theoretical baseline is the first step in validating synthesis purity. The introduction of the ethyl group at the C4 position shifts the carbon-to-nitrogen ratio significantly compared to the methyl analog.[1]

Target Compound: AEPCA[1]
  • IUPAC Name: 2-Amino-4-ethylpyrimidine-5-carboxylic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 167.17 g/mol [1]

  • Role: Lead optimization scaffold (increased steric demand vs. methyl).

The Alternative: AMPCA (Standard Reference)[1]
  • IUPAC Name: 2-Amino-4-methylpyrimidine-5-carboxylic acid[1][2]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 153.14 g/mol [1][2][3]

  • CAS: 769-51-7[1][2]

  • Role: Standard starting material; lower lipophilicity.

Comparative Elemental Analysis Data

The following table contrasts the theoretical elemental composition of AEPCA against AMPCA. In a drug development context, deviations >0.4% from these values indicate significant impurities (e.g., retained solvent, inorganic salts, or incomplete hydrolysis of esters).

Table 1: Theoretical CHN Composition & Purity Thresholds[1]
ElementAEPCA (Target) AMPCA (Alternative) Analytical Significance
Carbon (C) 50.29% 47.06%The +3.2% shift in AEPCA confirms ethyl vs. methyl alkylation.[1]
Hydrogen (H) 5.43% 4.61%Higher H-content in AEPCA; sensitive to solvent residues (e.g., EtOH).[1]
Nitrogen (N) 25.14% 27.44%Lower %N in AEPCA.[1] Critical for confirming ring closure.
Oxygen (O) 19.14% 20.90%Calculated by difference in standard CHN analysis.[1]
Table 2: Physicochemical Performance Comparison
PropertyAEPCA (Ethyl) AMPCA (Methyl) Impact on Development
Lipophilicity (ClogP) ~0.31-0.20AEPCA offers better membrane permeability potential.[1]
Melting Point 290–295 °C (dec.)*313–316 °C (dec.)Lower MP of AEPCA indicates reduced crystal lattice energy.[1]
Solubility (DMSO) ModerateLowAEPCA shows improved solubility profiles for HTS screening.[1]

*Note: AEPCA melting point is projected based on homologous series trends; AMPCA data is experimental [1, 2].[1]

Experimental Protocol: High-Precision CHN Analysis

Amino-pyrimidine carboxylic acids are notoriously difficult to analyze due to hygroscopicity (tendency to absorb water) and high melting points, which can lead to incomplete combustion. The following protocol ensures data integrity.

Workflow Logic
  • Drying: Essential to remove bound water that artificially inflates %H and dilutes %C/%N.

  • Oxidation: High-temperature flash combustion with Tungsten (VI) oxide (

    
    ) catalyst ensures complete ring degradation.[1]
    
  • Detection: Thermal Conductivity Detection (TCD) for quantitative mass fraction.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Recrystallize the crude AEPCA from Ethanol/Water (1:1).[1]

    • Dry the sample in a vacuum oven at 105 °C for 6 hours to remove lattice water. Critical: Standard drying at 60 °C is insufficient for this scaffold.

  • Weighing:

    • Weigh 1.5 – 2.5 mg of the dried sample into a tin capsule using a microbalance (precision

      
       mg).
      
    • Add 5 mg of Tungsten (VI) oxide (

      
      )  powder as a combustion aid.[1] This prevents the formation of refractory carbon nitrides.
      
  • Combustion Parameters (Flash 2000 or Equivalent):

    • Reactor Temp: 950 °C

    • Carrier Gas: Helium (140 mL/min)

    • Oxygen Injection: 250 mL/min for 5 seconds (excess

      
       required for pyrimidine rings).
      
  • Data Validation:

    • Run a standard (e.g., Acetanilide) before the sample.

    • Acceptable tolerance: Theoretical Value

      
      .
      
    • If %N is low:[1] Suspect incomplete combustion; increase

      
       flow.
      
    • If %C is low:[1] Suspect retained inorganic salts or moisture.

Analytical Workflow Visualization

The following diagram illustrates the decision-making process for validating AEPCA purity using Elemental Analysis and orthogonal methods.

AnalyticalWorkflow Start Crude AEPCA Synthesis Dry Vacuum Dry (105°C, 6h) Start->Dry EA Elemental Analysis (CHN Combustion) Dry->EA CheckC Is %C within 50.29 ± 0.4%? EA->CheckC CheckH Is %H within 5.43 ± 0.4%? CheckC->CheckH Yes FailC FAIL: Low %C (Inorganic Salts/Moisture) CheckC->FailC No Pass PASS: High Purity Proceed to Bio-Assay CheckH->Pass Yes FailH FAIL: High %H (Solvent Trap) CheckH->FailH No ActionSalt Action: Water Wash + Recrystallize FailC->ActionSalt ActionSolv Action: Extended Vacuum Drying FailH->ActionSolv ActionSalt->Dry Retry ActionSolv->Dry Retry

Caption: Quality Control Loop for AEPCA. Deviations in Carbon or Hydrogen dictate specific purification remedies (desalting vs. drying).[1]

Scientific Interpretation of Results

When comparing AEPCA to the AMPCA alternative, the elemental analysis serves as a definitive structural confirmation tool.

  • Differentiation: The Carbon content is the primary differentiator. A result of 47.1% C immediately identifies the sample as the Methyl analog (AMPCA) rather than the Ethyl target (AEPCA, 50.3% C ), preventing supply chain mix-ups.

  • Solvate Detection: A common issue in pyrimidine synthesis is the formation of hydrates.

    • Scenario: If AEPCA analyzes as C: 45.4%, H: 5.9%, N: 22.7%.

    • Diagnosis: This matches the Monohydrate (

      
      ).[1]
      
    • Resolution: The sample is pure but wet. Recalculate molarity for biological assays or dry further.

Conclusion

While 2-Amino-4-methylpyrimidine-5-carboxylic acid (AMPCA) remains the standard commercial building block with well-documented properties (MP ~315°C), AEPCA offers a strategic alternative for modifying physicochemical properties in drug design.[1] Accurate Elemental Analysis, strictly adhering to the drying and combustion protocols outlined above, is the only self-validating method to distinguish these homologs and ensure the integrity of Structure-Activity Relationship (SAR) studies.

References

  • PubChem. (2025).[1][2] 2-Amino-4-methylpyrimidine-5-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • MDPI. (2020).[1][4] Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules.[5][6][2][3][4][7][8][9] Available at: [Link][1]

Sources

Comparative

UV-Vis Absorption Spectra of 2-Amino-4-ethylpyrimidine-5-carboxylic Acid: A Comparative Guide

Part 1: Executive Summary & Compound Profile This guide provides a technical analysis of the UV-Vis absorption properties of 2-Amino-4-ethylpyrimidine-5-carboxylic acid (CAS: 127958-01-4). While often overshadowed by its...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

This guide provides a technical analysis of the UV-Vis absorption properties of 2-Amino-4-ethylpyrimidine-5-carboxylic acid (CAS: 127958-01-4). While often overshadowed by its methyl analogue, this ethyl-substituted pyrimidine is a critical intermediate in the synthesis of STAT6 inhibitors and antibacterial agents.

Unlike standard datasheets, this guide synthesizes theoretical chromophore analysis with comparative analogue data to establish a robust spectral baseline. It addresses the common data gap for this specific ethyl derivative by benchmarking it against well-characterized "sibling" compounds.

Compound Identity
FeatureDetail
Chemical Name 2-Amino-4-ethylpyrimidine-5-carboxylic acid
CAS Number 127958-01-4
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Key Chromophore Pyrimidine ring with "Push-Pull" substitution (2-Amino donor, 5-Carboxyl acceptor)

Part 2: Theoretical Spectral Analysis

To interpret the UV-Vis spectrum of this compound, one must understand the electronic "push-pull" mechanism active on the pyrimidine ring.

The "Push-Pull" Chromophore System

The pyrimidine ring is electron-deficient. However, the specific substitution pattern of this compound creates a distinct electronic environment:

  • 2-Amino Group (+M Effect): Acts as an electron donor (auxochrome), pushing electron density into the ring. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), causing a bathochromic (red) shift.

  • 5-Carboxyl Group (-M Effect): Acts as an electron acceptor, pulling density from the ring. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

  • 4-Ethyl Group (+I Effect): Provides a weak inductive donation. Crucially, its effect on the UV spectrum is negligible compared to the methyl analogue.

Net Result: The energy gap between HOMO and LUMO is significantly compressed compared to unsubstituted pyrimidine, shifting the primary absorption band (


) from the typical ~240 nm into the 290–310 nm  region.
Graphviz Diagram: Electronic Transition Pathway

The following diagram illustrates the electronic causality determining the spectral profile.

ChromophoreAnalysis Base Pyrimidine Core (λmax ~240 nm) Amino + 2-Amino Group (Electron Donor) Base->Amino n -> π* Transition Carboxyl + 5-Carboxyl Group (Electron Acceptor) Amino->Carboxyl Conjugation Extension Result Target Spectrum λmax: 295-305 nm (Bathochromic Shift) Carboxyl->Result Gap Compression Ethyl + 4-Ethyl Group (Weak Inductive Effect) Ethyl->Result Minor Hyperconjugation

Figure 1: Causal analysis of substituent effects on the pyrimidine chromophore. The amino and carboxyl groups are the primary drivers of the red shift.

Part 3: Comparative Spectral Analysis

Due to the scarcity of public spectral data for the specific ethyl derivative, we utilize Analogue Extrapolation . This method is scientifically valid here because the alkyl chain length (Ethyl vs. Methyl) at the C4 position exerts minimal influence on the


-electron system.
Comparison Table: Target vs. Analogues

The following data establishes the expected spectral window for the target compound based on validated analogues.

CompoundStructure Differenceλmax (Band I)λmax (Band II)SolventMolar Absorptivity (ε)
2-Aminopyrimidine Core Scaffold (No C5/C4 subs)298 nm230 nmEthanol~3,200 (Band I)
2-Amino-4-methyl... Methyl instead of Ethyl295–300 nm 235–240 nm Methanol~7,500–10,000
Target: 2-Amino-4-ethyl... Ethyl at C4 296–302 nm (Predicted)235–242 nm (Predicted)Methanol ~7,500–10,000
Cytosine 4-Amino-2-keto isomer267 nm200 nmWater (pH 7)6,100

Key Insight: The target compound (2-Amino-4-ethyl...) will exhibit a spectrum effectively identical to the methyl analogue. Expect a primary peak centered near 298 nm in methanol/ethanol.

Part 4: Experimental Validation Protocol

To generate high-integrity data for your specific lot of 2-Amino-4-ethylpyrimidine-5-carboxylic acid, follow this self-validating protocol. This workflow minimizes solvatochromic errors common with push-pull pyrimidines.

Reagents
  • Solvent: HPLC-grade Methanol (Cutoff <205 nm). Note: Avoid Acetone (cutoff 330 nm) as it masks the primary band.

  • Buffer (Optional): 10 mM Phosphate buffer (pH 7.4) if aqueous solubility is required for biological correlation.

Step-by-Step Workflow
  • Stock Preparation:

    • Weigh 1.67 mg of the compound (MW: 167.17).

    • Dissolve in 10 mL Methanol to create a 1.0 mM (1000 µM) Stock Solution.

    • Checkpoint: If solubility is poor, sonicate for 5 mins.

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µM, 20 µM, and 40 µM .

    • Why? Measuring multiple concentrations confirms adherence to Beer-Lambert Law and rules out aggregation artifacts.

  • Acquisition:

    • Scan Range: 200 nm – 400 nm .

    • Baseline: Pure Methanol.

    • Scan Speed: Medium (to capture fine structure if present).

Graphviz Diagram: Validation Workflow

ExperimentalProtocol Start Start: Solid Sample (2-Amino-4-ethyl...) Solvent Solvent Selection: Methanol (Preferred) or Water pH 7.4 Start->Solvent Stock Stock Solution 1.0 mM (1.67 mg/10mL) Solvent->Stock Dilution Dilution Series 10, 20, 40 µM Stock->Dilution Measure UV Scan (200-400 nm) Dilution->Measure Check Linearity Check (R² > 0.999?) Measure->Check Check->Dilution No (Re-dilute) Final Valid Spectrum Determine ε Check->Final Yes

Figure 2: Standardized workflow for determining molar absorptivity and lambda max.

Part 5: References & Authority

The following sources support the structural and spectral claims made in this guide.

  • Compound Verification:

    • Sigma-Aldrich. 2-Amino-4-ethyl-5-pyrimidinecarboxylic acid (CAS 127958-01-4). Product Specification.

  • Structural Analogue Data (Methyl Derivative):

    • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid (CAS 769-51-7). National Library of Medicine.

  • Application Context (STAT6 Inhibition):

    • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4]

  • General Pyrimidine Spectroscopy:

    • NIST Chemistry WebBook. 2-Aminopyrimidine UV Spectrum.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-4-ethylpyrimidine-5-carboxylic acid

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. As researchers and drug development professionals, our commitment to safety an...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Amino-4-ethylpyrimidine-5-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are synthesized from established laboratory safety protocols and regulatory guidelines to ensure the protection of personnel and compliance with environmental laws. This guide moves beyond a simple checklist, explaining the rationale behind each step to foster a deeply ingrained culture of safety.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 2-Amino-4-ethylpyrimidine-5-carboxylic acid is not universally available, a robust hazard assessment can be constructed by examining structurally analogous compounds.

Based on data from close chemical relatives like 2-Amino-4-methylpyrimidine-5-carboxylic acid and other aminopyrimidines, this compound must be handled as a hazardous substance.[1][2] The primary risks are associated with irritation and potential toxicity.

Table 1: Inferred Hazard Classification

Hazard Class Category GHS Hazard Statement Source Analogue
Skin Irritation Category 2 H315: Causes skin irritation [1][2]
Serious Eye Irritation Category 2A H319: Causes serious eye irritation [1][2]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation [1]

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |[2] |

Causality: The presence of the amino group, the carboxylic acid moiety, and the pyrimidine ring contributes to its potential as an irritant. These functional groups can interact with biological tissues, leading to irritation of the skin, eyes, and respiratory tract upon exposure.

Chemical Incompatibilities

To prevent dangerous reactions, segregation of waste is critical.[3][4] Based on the functional groups present, 2-Amino-4-ethylpyrimidine-5-carboxylic acid should not be mixed with the following categories of chemicals:

  • Strong Oxidizing Agents (e.g., Peroxides, Nitrates): Risk of fire and explosion.[5]

  • Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): Potential for vigorous or exothermic reactions.[5][6]

  • Acid Anhydrides and Acid Chlorides: Can lead to exothermic reactions and the generation of corrosive gases.[5][6]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for managing waste streams associated with 2-Amino-4-ethylpyrimidine-5-carboxylic acid.

G start Waste Generation (2-Amino-4-ethylpyrimidine-5-carboxylic acid) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Rinsate from decontamination) waste_type->liquid_waste Liquid container_waste Empty Reagent Container waste_type->container_waste Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container with suitable solvent container_waste->rinse_container storage Store Waste in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate deface_label Deface or Remove Label rinse_container->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container in Appropriate Lab Glass/Plastic Bin deface_label->dispose_container pickup Arrange Pickup by EH&S or Licensed Contractor storage->pickup

Caption: Decision workflow for proper segregation and disposal.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for ensuring safety and regulatory compliance. The ultimate disposal of this chemical must be carried out through a licensed hazardous waste contractor.[7][8]

Part A: Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, the following minimum PPE is required:

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[5]

Part B: Segregation and Collection of Solid Waste

This applies to unused reagent, reaction byproducts, or disposable materials (e.g., weighing paper, contaminated gloves) that are primarily solid.

  • Designate a Container: Use a dedicated, sealable container clearly marked for solid chemical waste. The container must be chemically compatible and in good condition.[3][9]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "Waste 2-Amino-4-ethylpyrimidine-5-carboxylic acid".

    • The date accumulation begins.[8]

    • Appropriate hazard pictograms (an exclamation mark for irritant/harmful).[3]

  • Accumulation: Place the solid waste directly into the designated container. Do not mix with incompatible waste types.[3][10]

  • Closure: Keep the container securely closed at all times, except when adding waste.[7][9]

Part C: Decontamination and Disposal of Empty Containers

Improperly handled "empty" containers are a common source of exposure and regulatory violations. A container is not empty until it has been properly decontaminated.

  • Triple Rinse: The original reagent container must be triple-rinsed with a suitable solvent (e.g., water or an alcohol, depending on solubility and laboratory protocols).[10][11]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste.[10][11] It must be collected in a designated liquid hazardous waste container, appropriately labeled.

  • Container Disposal: Once triple-rinsed and air-dried, completely deface or remove the original manufacturer's label.[3] The clean, de-identified container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.

Part D: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area, which must be at or near the point of generation.[4][9]

  • Secondary Containment: Store the waste container within a secondary containment tray or bin to mitigate the effects of a potential leak.[4]

  • Arrange for Pickup: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][9] Do not allow hazardous waste to accumulate indefinitely.[3]

Emergency Procedures: Spill Management

Accidents can happen, and a clear, pre-defined response plan is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3, Part A.

  • Control Dust: For this solid compound, the primary goal is to prevent it from becoming airborne.[12][13] Do not use a dry brush or towel to sweep it up.

  • Cleanup: Gently cover the spill with an inert, absorbent material (e.g., sand, vermiculite).[14] Carefully sweep the material up using non-sparking tools and place it into the designated solid hazardous waste container.[12][15]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Place the used cloth in the solid hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or EHS department, in accordance with institutional policy.

By internalizing these procedures, you contribute to a safer laboratory environment and ensure that our scientific pursuits do not come at the cost of environmental integrity.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Navigating the Safe Disposal of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Comprehensive Guide for Laboratory Professionals.
  • PubChem. 2-Amino-4-methylpyrimidine-5-carboxylic acid.
  • AWS. Safety Data Sheet.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
  • Safety Data Sheet. (2021, December 24).
  • Spectrum Chemical. (2014, December 1). Safety Data Sheet.
  • Biochem Chemopharma. Safety Data Sheet SDS/MSDS 2-amino pyridine.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Safety Data Sheet. (2025, December 22).
  • Fisher Scientific. (2014, March 13). Safety Data Sheet.
  • Echemi. 2-AMINO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • Fisher Scientific. (2023, August 22). Safety Data Sheet.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Fisher Scientific. Safety Data Sheet.
  • Safety Data Sheet. (2021, December 24).
  • Organic Syntheses Procedure. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Fisher Scientific. Safety Data Sheet.
  • PubChem. 2-Aminopyrimidine-4-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-ethylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-ethylpyrimidine-5-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.